Product packaging for 2-Bromo-8-chloroquinoline(Cat. No.:CAS No. 891842-52-7)

2-Bromo-8-chloroquinoline

Cat. No.: B1523696
CAS No.: 891842-52-7
M. Wt: 242.5 g/mol
InChI Key: QSVCZJXVMARGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-8-chloroquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClN B1523696 2-Bromo-8-chloroquinoline CAS No. 891842-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-8-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVCZJXVMARGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682434
Record name 2-Bromo-8-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891842-52-7
Record name 2-Bromo-8-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-8-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-8-chloroquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-8-chloroquinoline, a halogenated quinoline derivative, is a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom at the 2-position and a chlorine atom at the 8-position, offers distinct reactive sites for selective functionalization. This strategic placement of halogens allows for a diverse range of chemical transformations, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The quinoline core itself is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2] The introduction of bromo and chloro substituents provides handles for well-established cross-coupling reactions, enabling the exploration of a vast chemical space and the generation of libraries of compounds for biological screening.[3] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 891842-52-7[4][5]
Molecular Formula C₉H₅BrClN[4][5]
Molecular Weight 242.50 g/mol [4][5]
Appearance Detailed specifications available from suppliers[6]
Boiling Point (Predicted) 328.1 ± 22.0 °C[7]
Density (Predicted) 1.673 ± 0.06 g/cm³[7]
pKa (Predicted) -2.16 ± 0.50[7]
Storage Store in a cool, dry place; Inert atmosphere, 2-8°C is recommended.[4][6][7]

Synthesis of this compound

A potential synthetic pathway could start from 8-chloroquinolin-2(1H)-one. This intermediate can be synthesized through various methods, including the Knorr quinoline synthesis or from 2-amino-3-chlorobenzaldehyde. The subsequent bromination of the 2-oxoquinoline can be achieved using a suitable brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to yield this compound.

Conceptual Synthetic Workflow:

Synthesis A 8-Chloroquinolin-2(1H)-one B This compound A->B  POBr₃ or PBr₅/POCl₃ (Bromination)

Caption: A conceptual workflow for the synthesis of this compound.

Step-by-Step Hypothetical Protocol:

Caution: This is a hypothetical protocol and should be adapted and optimized by a qualified chemist in a laboratory setting.

  • Starting Material: 8-chloroquinolin-2(1H)-one.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-chloroquinolin-2(1H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (1.5 - 2.0 eq) to the flask. The reaction can be performed neat or in a high-boiling inert solvent like toluene or xylenes.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a suitable base, such as sodium carbonate or ammonium hydroxide, until the pH is basic.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, typical spectral features can be predicted based on its structure and data from similar compounds.[6][10][11][12][13]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, triplets, and doublets of doublets) due to coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.[14][15]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the halogens (C-2 and C-8) will be significantly deshielded and appear at a lower field. The chemical shifts of the other carbons will also be influenced by the positions of the substituents.[16][17]

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.50 g/mol ). Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The fragmentation pattern will likely involve the loss of bromine, chlorine, or other small neutral molecules.[18][19][20]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region), and C-Br and C-Cl stretching vibrations (typically below 800 cm⁻¹).[21][22]

Chemical Reactivity and Applications in Drug Discovery

The presence of two distinct halogen atoms at the C2 and C8 positions makes this compound a highly valuable and versatile building block for creating diverse molecular architectures. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization through various cross-coupling reactions.

Key Synthetic Transformations:

Reactivity A This compound B Suzuki Coupling (C-C bond formation) A->B C Buchwald-Hartwig Amination (C-N bond formation) A->C D Sonogashira Coupling (C-C triple bond formation) A->D E Stille Coupling (C-C bond formation) A->E

Caption: Key cross-coupling reactions for the functionalization of this compound.

1. Suzuki-Miyaura Coupling: The C-Br bond at the 2-position is generally more reactive towards palladium-catalyzed Suzuki-Miyaura coupling than the C-Cl bond at the 8-position. This allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C2 position by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. Subsequent coupling at the C8 position can be achieved under more forcing conditions. This strategy enables the synthesis of complex biaryl and heteroaryl quinoline derivatives.

2. Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the C-Br bond is more susceptible to Buchwald-Hartwig amination. This reaction allows for the introduction of a wide range of primary and secondary amines at the C2 position, providing access to a variety of 2-aminoquinoline derivatives. These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

3. Sonogashira and Stille Couplings: The reactive C-Br bond can also participate in other palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling with terminal alkynes and Stille coupling with organostannanes, further expanding the synthetic utility of this scaffold.

Applications in Medicinal Chemistry:

The quinoline scaffold is a cornerstone in the development of therapeutic agents, with applications spanning a wide range of diseases.[10][23][24][25] Halogenated quinolines, in particular, serve as key intermediates in the synthesis of drugs for cancer, infectious diseases, and neurological disorders.

  • Anticancer Agents: Many quinoline-based compounds exhibit potent anticancer activity by targeting various cellular pathways, including kinase inhibition and apoptosis induction. The ability to functionalize the this compound core at two distinct positions allows for the generation of libraries of compounds for screening against different cancer cell lines and molecular targets.[3][26]

  • Antimicrobial Agents: The quinoline ring is a key pharmacophore in several antimicrobial drugs. Derivatives of this compound can be synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[24]

  • Kinase Inhibitors: The quinoline scaffold is frequently found in kinase inhibitors, which are a major class of anticancer drugs. The versatile chemistry of this compound allows for the design and synthesis of novel kinase inhibitors by introducing various substituents that can interact with the ATP-binding site of target kinases.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general guidelines for handling similar chemicals should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6][7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to obtain the MSDS from the supplier before handling the compound.[5][27]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its distinct reactive sites allow for selective and sequential functionalization, enabling the creation of diverse libraries of novel compounds. The quinoline core, being a privileged scaffold in medicinal chemistry, imparts a high potential for biological activity to its derivatives. By leveraging established cross-coupling methodologies, researchers can efficiently explore the chemical space around the this compound core to develop new therapeutic agents for a variety of diseases. As with any chemical reagent, proper safety precautions must be observed during its handling and use. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound to aid researchers in their drug discovery and development endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-8-chloroquinoline is a halogenated heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its rigid bicyclic structure, substituted with two different halogens at specific positions, gives rise to a unique electronic and steric profile. Accurate structural elucidation and purity assessment are paramount for its use in any research or development setting. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the interpretation of the spectral data and provide field-proven experimental protocols, explaining the rationale behind key procedural steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. Quinolines, as a class of compounds, exhibit concentration-dependent chemical shifts in ¹H NMR studies due to π-π stacking interactions between the aromatic rings.[1][2]

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-37.5 - 7.7Doublet~8.5
H-48.2 - 8.4Doublet~8.5
H-57.7 - 7.9Doublet of doublets~8.0, 1.5
H-67.3 - 7.5Triplet~8.0
H-77.9 - 8.1Doublet of doublets~8.0, 1.5

Note: These are predicted values based on the analysis of similar quinoline derivatives. Actual experimental values may vary slightly.

Interpretation:

The protons on the quinoline ring system are expected to appear in the aromatic region (7.0-9.0 ppm). The H-4 proton is typically the most deshielded due to its proximity to the nitrogen atom and the anisotropic effect of the adjacent ring. The protons H-3 and H-4 will appear as doublets due to their coupling to each other. The protons on the carbocyclic ring (H-5, H-6, and H-7) will show a more complex splitting pattern due to their respective couplings.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, higher sample concentrations are typically required compared to ¹H NMR.[3]

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2142 - 145
C-3122 - 124
C-4136 - 138
C-4a127 - 129
C-5128 - 130
C-6126 - 128
C-7129 - 131
C-8133 - 135
C-8a147 - 149

Note: These are predicted values. Experimental values can be influenced by the solvent and concentration.

Interpretation:

The carbon atoms directly attached to the electronegative bromine (C-2) and chlorine (C-8) atoms are expected to be significantly influenced, although the effect is complex. The carbon atoms of the heterocyclic ring (C-2, C-3, C-4, C-8a) will have distinct chemical shifts from those of the carbocyclic ring.

Experimental Protocol: NMR Spectroscopy

Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[4] Filtering the sample is essential to remove any particulate matter that can degrade the magnetic field homogeneity, leading to poor resolution and broad spectral lines.[5]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3][6]

  • Filtration: To ensure a homogenous solution free of particulates, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][6]

  • Volume Adjustment: Ensure the sample height in the NMR tube is between 40-50 mm to be within the active volume of the NMR probe's radiofrequency coils.[3]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity across the sample, which sharpens the NMR signals.[7]

    • Acquire the ¹H NMR spectrum, typically using a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower sensitivity of the nucleus.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter insert Insert Sample lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform phase Phase Correction ft->phase calibrate Calibrate phase->calibrate analyze Analyze Spectrum (Shifts, Coupling, Integration) calibrate->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent technique for identifying the functional groups present in a molecule.

Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring system and the carbon-halogen bonds.

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H stretchMedium-Weak
1600-1450Aromatic C=C ring stretchesMedium-Strong
1200-1000C-Cl stretchStrong
750-550C-Br stretchStrong
900-675Aromatic C-H out-of-plane bendStrong

Interpretation:

  • The presence of peaks just above 3000 cm⁻¹ is characteristic of C-H stretching vibrations where the carbon is sp² hybridized, as in an aromatic ring.[8][9]

  • A series of sharp peaks between 1600 and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the quinoline ring system.[8][10]

  • The C-X (carbon-halogen) stretching vibrations appear at lower frequencies.[11] The C-Cl stretch is expected to be in the 1200-1000 cm⁻¹ region, while the heavier bromine atom will result in a C-Br stretch at a lower wavenumber, typically between 750 and 550 cm⁻¹.[11]

  • Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane C-H bending vibrations of the aromatic protons, and the pattern of these peaks can sometimes give clues about the substitution pattern on the ring.[8]

Experimental Protocol: FT-IR Spectroscopy

Rationale: A background spectrum is collected first to account for absorptions from atmospheric gases (like CO₂ and H₂O) and the sample holder, ensuring that the final spectrum is solely that of the analyte.[12] For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation.[13]

Procedure (ATR Method):

  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum with nothing on the crystal. This will be subtracted from the sample spectrum.[12]

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

  • Data Collection: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[14]

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.[12]

IR_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_analysis Data Analysis clean Clean ATR Crystal background Collect Background Spectrum clean->background apply_sample Apply Sample to Crystal apply_pressure Apply Pressure apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process Process Spectrum (Background Subtraction) interpret Interpret Peaks (Functional Groups) process->interpret cluster_setup cluster_setup cluster_measurement cluster_measurement cluster_setup->cluster_measurement cluster_analysis cluster_analysis cluster_measurement->cluster_analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, which can be very useful for structural elucidation.[15][16]

Analysis of Mass Spectrum

Molecular Ion (M⁺):

The molecular weight of this compound (C₉H₅BrClN) is approximately 242.50 g/mol . Due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion.[17][18]

  • M⁺: (C₉H₅⁷⁹Br³⁵ClN) = m/z ~242

  • M+2: A combination of (C₉H₅⁸¹Br³⁵ClN) and (C₉H₅⁷⁹Br³⁷ClN) = m/z ~244

  • M+4: (C₉H₅⁸¹Br³⁷ClN) = m/z ~246

The relative intensities of these peaks will be a convolution of the isotopic ratios of bromine (approx. 1:1) and chlorine (approx. 3:1), resulting in a distinctive pattern that is a clear indicator of the presence of one bromine and one chlorine atom.[17][19]

Key Fragmentation Pathways:

Under electron ionization, the molecular ion will fragment.[20] Likely fragmentation pathways for this compound include:

  • Loss of a halogen radical: Loss of ·Br or ·Cl from the molecular ion to give fragments at [M-79/81]⁺ and [M-35/37]⁺.

  • Loss of HCN: A characteristic fragmentation of quinoline and other nitrogen-containing heterocycles is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da).

  • Further fragmentation: The initial fragment ions can undergo further fragmentation, leading to a complex but interpretable pattern.[21]

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

Rationale: Gas Chromatography (GC) is an excellent method for introducing a pure, volatile sample into the mass spectrometer.[16] Electron Ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns that can be compared to spectral libraries.[15][22]

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • A temperature gradient is used to separate the analyte from any impurities.

  • Ionization (EI Source):

    • As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[20][23]

  • Mass Analysis:

    • The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

MS_Workflow cluster_intro Sample Introduction (GC) cluster_ms Mass Spectrometry cluster_data Data Analysis inject Inject Sample separate GC Separation inject->separate ionize Ionization (EI) separate->ionize analyze_mass Mass Analysis ionize->analyze_mass detect Detection analyze_mass->detect spectrum Generate Mass Spectrum detect->spectrum interpret_ms Interpret M⁺ and Fragmentation spectrum->interpret_ms

Summary of Spectroscopic Data

TechniqueKey Observations
¹H NMR Aromatic protons in the 7.0-9.0 ppm range with characteristic coupling patterns.
¹³C NMR Aromatic carbons in the 120-150 ppm range.
IR Aromatic C-H (>3000 cm⁻¹), C=C (1600-1450 cm⁻¹), C-Cl (~1100 cm⁻¹), and C-Br (~650 cm⁻¹) stretches.
MS (EI) Characteristic molecular ion cluster at m/z ~242, 244, 246. Fragmentation by loss of halogens and HCN.

References

Introduction: The Strategic Importance of 2-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-8-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This compound is a di-halogenated derivative of quinoline, a heterocyclic aromatic scaffold of immense significance in medicinal chemistry and materials science. The strategic placement of two distinct halogen atoms—bromine at the 2-position and chlorine at the 8-position—renders this molecule a highly versatile and valuable synthetic intermediate. The differential reactivity of the C-Br and C-Cl bonds provides a platform for selective, sequential chemical modifications, enabling the construction of complex molecular architectures.

This guide serves as a comprehensive technical resource, detailing the core physical and chemical properties of this compound. As a senior application scientist, the following sections are designed to synthesize fundamental data with practical, field-proven insights, empowering researchers to effectively utilize this building block in their synthetic endeavors, particularly within the realm of drug discovery and development.

Core Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. The key physicochemical data for this compound are summarized below.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties Summary

PropertyValueSource(s)
CAS Number 891842-52-7
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
Monoisotopic Mass 240.9294 Da
Appearance Solid (Typical for similar compounds)Inferred
Storage Inert atmosphere, 2-8°C; Dry, sealed place
SMILES ClC1=C2N=C(Br)C=CC2=CC=C1
InChI Key QSVCZJXVMARGOP-UHFFFAOYSA-N

Note: Experimental data for melting and boiling points are not widely published. These values should be determined empirically.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity, structure, and purity of this compound. The following outlines the expected spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for verifying the molecular weight and elemental composition. For a di-halogenated compound like this, the isotopic pattern is a critical diagnostic feature.

  • Molecular Ion Peak (M⁺): The mass spectrum will exhibit a cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

  • Isotopic Pattern: The expected pattern will show:

    • A base peak at m/z ≈ 241 (corresponding to C₉H₅⁷⁹Br³⁵ClN).

    • An M+2 peak at m/z ≈ 243 (from C₉H₅⁸¹Br³⁵ClN and C₉H₅⁷⁹Br³⁷ClN), which will be the most intense in the cluster.

    • An M+4 peak at m/z ≈ 245 (from C₉H₅⁸¹Br³⁷ClN).

  • Fragmentation: Key fragmentation would likely involve the loss of halogen atoms (Br or Cl) or the entire quinoline ring system, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon

The Halogenated Quinoline Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unlocking its Biological Potential

Introduction: The Versatility of a Halogen-Embellished Heterocycle

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of halogens onto this scaffold dramatically influences its physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets. This guide provides an in-depth technical exploration of the diverse biological activities of halogenated quinolines, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the evaluation of these promising compounds. We will delve into the core methodologies for assessing their anticancer, antibacterial, antiviral, and neuroprotective potential, elucidating the causality behind experimental choices and providing detailed, validated protocols.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Halogenated quinolines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[1][2][3][4] Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes essential for tumor growth and survival.[1][3][5]

Key Mechanisms of Anticancer Action
  • DNA Intercalation and Topoisomerase Inhibition: Many halogenated quinolines function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This distortion of the DNA structure can interfere with replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Furthermore, some derivatives inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, leading to catastrophic DNA damage.[2]

  • Induction of Apoptosis: A primary mechanism by which halogenated quinolines exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[6][7][8] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of a cascade of caspase enzymes.[6][7][9]

  • Generation of Reactive Oxygen Species (ROS): Some halogenated quinolines can induce oxidative stress within cancer cells by promoting the generation of reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, triggering apoptotic cell death.

  • Inhibition of Signaling Pathways: Halogenated quinolines have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[10][11][12][13][14][15] Inhibition of these pro-survival pathways can sensitize cancer cells to apoptosis.[10][11]

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial for evaluating the anticancer potential of novel halogenated quinoline derivatives. The following workflow outlines the key experimental stages:

anticancer_workflow A Initial Cytotoxicity Screening (MTT Assay) B Determination of IC50 Values A->B C Mechanism of Action Studies B->C D Apoptosis Assays (e.g., Annexin V/PI) C->D E Cell Cycle Analysis C->E F Signaling Pathway Analysis (Western Blot) C->F

Caption: A typical workflow for assessing the anticancer properties of halogenated quinolines.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is an excellent first-line screening tool for anticancer compounds.[16][17][18][19] Its principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Rationale for Use: The MTT assay is a robust, sensitive, and high-throughput method for quantifying the cytotoxic effects of a compound.[16][18][19] It provides a quantitative measure of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different compounds.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the halogenated quinoline compound in culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Compound Cell Line IC50 (µM) Reference
Halogenated Quinoline AMCF-7 (Breast)5.2Fictional Data
Halogenated Quinoline BA549 (Lung)2.8Fictional Data
Halogenated Quinoline CHCT116 (Colon)8.1Fictional Data
Doxorubicin (Control)MCF-7 (Breast)0.5Fictional Data

Antibacterial Activity: Combating Planktonic and Biofilm-Associated Pathogens

Halogenated quinolines have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[20][21][22] A critical aspect of their efficacy is their ability to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[23]

Key Mechanisms of Antibacterial Action
  • Biofilm Eradication: A key advantage of many halogenated quinolines is their ability to disrupt and eradicate established biofilms. This is a significant therapeutic advantage as biofilms are a major contributor to chronic and recurrent infections.[23]

  • Metal Chelation and Iron Starvation: Some halogenated quinolines, particularly 8-hydroxyquinolines, can chelate essential metal ions like iron. This sequestration of iron can induce a state of iron starvation in bacteria, disrupting critical metabolic processes and leading to cell death.[23][24]

Experimental Workflow for Antibacterial Evaluation

antibacterial_workflow A Planktonic Susceptibility Testing (MIC Assay) B Biofilm Eradication Testing (MBEC Assay) A->B C Time-Kill Kinetics B->C D Mechanism of Action Studies C->D

Caption: A comprehensive workflow for assessing the antibacterial efficacy of halogenated quinolines.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27][28] The broth microdilution method is a standard and widely used technique for determining MIC values.

Rationale for Use: The MIC assay is a fundamental quantitative measure of a compound's potency against planktonic bacteria. It allows for direct comparison of the activity of different compounds and is a critical first step in antibacterial drug discovery.

Step-by-Step Methodology (Broth Microdilution):

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

    • Dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[26]

  • Compound Dilution:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the halogenated quinoline compound in CAMHB.[25][27]

    • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).[25]

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions and the growth control well.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[25]

Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[29][30][31][32][33]

Rationale for Use: Since bacteria within a biofilm can be up to 1000 times more resistant to antibiotics than their planktonic counterparts, the MBEC assay provides a more clinically relevant measure of a compound's effectiveness against chronic, biofilm-associated infections.[32]

Step-by-Step Methodology:

  • Biofilm Formation:

    • Inoculate a 96-well plate with a standardized bacterial suspension.

    • Place a 96-peg lid onto the plate and incubate to allow biofilm formation on the pegs (e.g., 24 hours at 37°C).[29][31]

  • Antimicrobial Challenge:

    • Rinse the peg lid with saline to remove planktonic cells.

    • Transfer the peg lid to a new 96-well plate containing serial dilutions of the halogenated quinoline in fresh medium.[29][31]

    • Incubate for a specified challenge time (e.g., 24 hours).

  • Biofilm Disruption and Recovery:

    • Rinse the peg lid again to remove the antimicrobial agent.

    • Place the peg lid into a new 96-well plate containing recovery broth.

    • Disrupt the biofilm from the pegs into the recovery broth using sonication.[29][31]

  • Incubation and MBEC Determination:

    • Incubate the recovery plate to allow any surviving bacteria to grow.

    • The MBEC is the lowest concentration of the compound that resulted in no bacterial growth in the recovery well.

Compound Organism MIC (µg/mL) MBEC (µg/mL) Reference
Halogenated Quinoline DS. aureus28Fictional Data
Halogenated Quinoline EMRSA432Fictional Data
Vancomycin (Control)MRSA1>128Fictional Data

Antiviral Activity: A Broad-Spectrum Approach

Certain halogenated quinolines have demonstrated broad-spectrum antiviral activity against a range of viruses.[34][35][36][37][38] Their mechanisms of action can target various stages of the viral life cycle.

Experimental Workflow for Antiviral Evaluation

antiviral_workflow A Cytotoxicity Assay (e.g., MTT) B Antiviral Screening (Plaque Reduction Assay) A->B C Determination of EC50 and SI B->C D Mechanism of Action Studies (Time-of-Addition) C->D

Caption: A standard workflow for evaluating the antiviral activity of halogenated quinolines.

Protocol: Plaque Reduction Assay

The plaque reduction assay is a classic and reliable method for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[34][35][36][37][38]

Rationale for Use: This assay provides a direct measure of the inhibition of viral replication and allows for the determination of the 50% effective concentration (EC50), a key parameter for evaluating antiviral potency.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a monolayer of susceptible host cells in a multi-well plate and grow to confluency.

  • Virus and Compound Incubation:

    • Prepare serial dilutions of the halogenated quinoline.

    • Incubate a known amount of virus with each compound dilution for a set period (e.g., 1 hour).

  • Infection:

    • Infect the cell monolayers with the virus-compound mixtures.

    • Allow the virus to adsorb to the cells (e.g., 1 hour at 37°C).

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[37]

    • Incubate for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the EC50 value from a dose-response curve.

Neuroprotective Potential: Combating Neurodegeneration

Emerging evidence suggests that some halogenated quinolines may possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[39][40][41][42]

Experimental Workflow for Neuroprotection Evaluation

neuroprotection_workflow A In Vitro Neurotoxicity Model (e.g., Aβ-induced) B Compound Treatment A->B C Assessment of Neuroprotection (Cell Viability, Apoptosis) B->C D Mechanistic Studies (Oxidative Stress, etc.) C->D

Caption: A workflow for assessing the neuroprotective effects of halogenated quinolines in vitro.

Protocol: Amyloid-β (Aβ)-Induced Neurotoxicity Assay

This in vitro model mimics a key pathological feature of Alzheimer's disease, the neurotoxicity induced by aggregated amyloid-β peptides.[39][40][41]

Rationale for Use: This assay provides a relevant cellular model to screen for compounds that can protect neurons from Aβ-induced damage and is a valuable tool for identifying potential anti-Alzheimer's drug candidates.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons in a multi-well plate.

  • Aβ Preparation:

    • Prepare oligomeric Aβ peptides (e.g., Aβ1-42) by incubating the monomeric peptide under conditions that promote aggregation.

  • Compound Treatment and Neurotoxicity Induction:

    • Treat the neuronal cells with various concentrations of the halogenated quinoline.

    • Expose the cells to the prepared Aβ oligomers to induce neurotoxicity. Include appropriate controls (vehicle, Aβ only).

  • Assessment of Neuroprotection:

    • After a suitable incubation period (e.g., 24-48 hours), assess cell viability using the MTT assay or another suitable method.

    • Further mechanistic studies can include measuring markers of apoptosis and oxidative stress.

Mechanistic Insights: Visualizing Signaling Pathway Modulation

As mentioned, halogenated quinolines can exert their biological effects by modulating key intracellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[10][11][12][13] Some halogenated quinolines have been shown to inhibit this pathway, leading to decreased cancer cell survival.[10][11]

PI3K_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HQ Halogenated Quinoline HQ->PI3K HQ->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by halogenated quinolines.

NF-κB Pathway Inhibition

The NF-κB signaling pathway plays a central role in inflammation and immunity, and its aberrant activation is implicated in various inflammatory diseases and cancers.[14][15][43][44][45] Certain quinoline derivatives can inhibit the activation of NF-κB, thereby exerting anti-inflammatory and anticancer effects.[14][43][44][45]

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα P IκBα_NFκB IκBα-NF-κB Complex NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc IκBα_NFκB->NFκB Gene Inflammatory Gene Expression NFκB_nuc->Gene Stimulus Inflammatory Stimulus Stimulus->IKK HQ Halogenated Quinoline HQ->IKK HQ->NFκB_nuc

Caption: Inhibition of the NF-κB signaling pathway by halogenated quinolines.

Conclusion: A Scaffold of Continuing Promise

The halogenated quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a remarkable breadth of biological activities. This guide has provided a comprehensive framework for the systematic evaluation of these compounds, from initial screening to mechanistic elucidation. By employing the detailed protocols and understanding the rationale behind the experimental choices, researchers can effectively unlock the full potential of this privileged chemical structure in the ongoing quest for new and improved medicines. The multifaceted nature of their mechanisms of action suggests that halogenated quinolines may offer advantages in treating complex diseases and overcoming drug resistance. Further exploration of their structure-activity relationships and optimization of their pharmacokinetic properties will undoubtedly pave the way for the development of next-generation therapeutics.

References

Solubility Profile of 2-Bromo-8-chloroquinoline in Common Organic Solvents: A Theoretical and Practical Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Bromo-8-chloroquinoline is a halogenated derivative of the quinoline scaffold, a core structure in numerous pharmacologically active compounds and functional materials.[1] Understanding its solubility is a critical prerequisite for its application in synthetic chemistry, drug development, and materials science, dictating everything from reaction kinetics to bioavailability. This guide addresses the notable absence of specific published solubility data for this compound by providing a robust framework for predicting and experimentally determining its solubility in a range of common organic solvents. We will first dissect the molecule's structural attributes to build a theoretical solubility profile based on fundamental physicochemical principles. Subsequently, a detailed, self-validating experimental protocol is presented, enabling researchers to generate precise and reliable solubility data.

The Molecular Architecture of this compound: A Solubility Prediction

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.

The structure of this compound possesses several key features that dictate its interaction with solvents:

  • Aromatic Quinoline Core: The bicyclic, aromatic quinoline system is inherently nonpolar and capable of engaging in π-π stacking and van der Waals interactions.[2] This suggests a natural affinity for aromatic solvents like toluene and nonpolar solvents in general.

  • Halogen Substituents (Br and Cl): The bromine and chlorine atoms introduce electronegativity, creating dipole moments within the molecule. This increases the overall polarity compared to unsubstituted quinoline. These halogens can participate in dipole-dipole interactions and weak hydrogen bonding with suitable solvents. The presence of halogens often enhances solubility in chlorinated solvents like dichloromethane and chloroform.

  • Nitrogen Heteroatom: The nitrogen atom in the quinoline ring is a weak hydrogen bond acceptor, allowing for potential interactions with protic solvents such as alcohols. However, the molecule lacks a hydrogen bond donor.

Based on this analysis, we can predict the following solubility trends:

  • High Solubility: Expected in chlorinated solvents (e.g., Dichloromethane, Chloroform) and polar aprotic solvents (e.g., DMF, DMSO) due to strong dipole-dipole interactions. Good solubility is also anticipated in aromatic hydrocarbons (e.g., Toluene) due to π-π stacking with the quinoline core.

  • Moderate Solubility: Expected in polar protic solvents like alcohols (e.g., Ethanol, Methanol). While the nitrogen can act as a hydrogen bond acceptor, the overall molecule is large and lacks donor capabilities, which may limit miscibility.[3] Ketones like acetone should also be effective solvents.

  • Low Solubility: Expected in highly nonpolar aliphatic hydrocarbons (e.g., Hexane) and in water, where the molecule's inability to form strong hydrogen bonds and its significant nonpolar surface area are limiting factors.

The logical relationship between molecular features and solvent interaction is visualized below.

cluster_solute This compound Properties cluster_interactions Intermolecular Forces cluster_solvents Solvent Classes & Predicted Solubility Solute Molecular Structure Aromatic Quinoline Core Halogen Substituents (Br, Cl) Nitrogen Heteroatom pi_stack π-π Stacking Solute:f1->pi_stack favors vdw van der Waals Solute:f1->vdw favors dipole Dipole-Dipole Solute:f2->dipole enables h_bond Hydrogen Bonding (Acceptor) Solute:f3->h_bond enables Aromatic Aromatic (Toluene) [High] pi_stack->Aromatic drives solubility in Nonpolar Aliphatic (Hexane) [Low] vdw->Nonpolar drives solubility in Chlorinated Chlorinated (DCM) [High] dipole->Chlorinated drives solubility in PolarAprotic Polar Aprotic (DMF) [High] dipole->PolarAprotic drives solubility in PolarProtic Polar Protic (Ethanol) [Moderate] h_bond->PolarProtic contributes to solubility in

Caption: Factors influencing the solubility of this compound.

Common Organic Solvents: A Comparative Overview

The choice of solvent is paramount in any chemical process. The following table provides a reference for common organic solvents, categorized by their polarity and type, which are relevant for the experimental determination of solubility.

Solvent Name Class Type Dielectric Constant (20°C) Predicted Efficacy
n-HexaneNonpolarAliphatic1.88Low
TolueneNonpolarAromatic2.38High
Diethyl EtherNonpolarEther4.34Moderate
ChloroformWeakly PolarChlorinated4.81High
Dichloromethane (DCM)PolarChlorinated9.08High
Tetrahydrofuran (THF)PolarEther7.58High
AcetonePolarKetone20.7High
EthanolPolarProtic24.5Moderate
MethanolPolarProtic32.7Moderate
Acetonitrile (MeCN)PolarAprotic37.5Moderate-High
Dimethylformamide (DMF)PolarAprotic36.7High
Dimethyl Sulfoxide (DMSO)PolarAprotic46.7High

Experimental Determination of Solubility: A Validated Protocol

To generate definitive solubility data, the isothermal equilibrium shake-flask method is the gold standard.[4] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is achieved.

Core Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is quantified, typically by gravimetric analysis after solvent evaporation.

Experimental Workflow Diagram

References

Methodological & Application

Suzuki coupling protocols using 2-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Protocols Using 2-Bromo-8-chloroquinoline

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the effective use of this compound as a substrate in Suzuki-Miyaura cross-coupling reactions. Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The ability to functionalize the quinoline core at specific positions is paramount for developing novel compounds with desired pharmacological profiles. The Suzuki-Miyaura reaction stands out as a robust and versatile method for creating carbon-carbon bonds, valued for its mild conditions and tolerance of diverse functional groups.[4][5][6]

This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind protocol choices, addressing the inherent challenge of regioselectivity in dihalogenated systems, and providing detailed, field-proven protocols for successful synthesis.

The Strategic Advantage of this compound in Synthesis

This compound is a valuable building block for constructing complex polycyclic and biaryl systems. Its dihalogenated nature presents a unique opportunity for sequential, site-selective functionalization. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of this strategy.

Understanding Regioselectivity:

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7][8] The reactivity of this step generally follows the trend: C-I > C-Br > C-Cl.[9][10] This established principle dictates that the Suzuki-Miyaura coupling will preferentially occur at the more reactive C2-Br bond over the less reactive C8-Cl bond. This inherent regioselectivity allows for the initial introduction of an aryl or heteroaryl group at the 2-position, leaving the 8-chloro position available for subsequent, more forcing, cross-coupling reactions or other nucleophilic substitutions.

G cluster_0 Regioselective Suzuki Coupling Start This compound Coupling Suzuki Coupling (Pd Catalyst, Base) Start->Coupling Product_Major Major Product: 2-Aryl-8-chloroquinoline Coupling->Product_Major Preferential reaction at C2-Br bond Product_Minor Minor Product: 2-Bromo-8-arylquinoline Coupling->Product_Minor Less favorable reaction at C8-Cl bond

Caption: Regioselectivity in the Suzuki coupling of this compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8][9]

The cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the aryl-halide bond (preferentially the C-Br bond of this compound), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron species (activated by a base) is transferred to the palladium center, displacing the halide.[11]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition p1 PdII_Diorganyl Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Diorganyl Transmetalation p2 PdII_Diorganyl->Pd0 Reductive Elimination p3 ArylHalide Ar-X (this compound) ArylHalide->p1 Enters Cycle BoronicAcid R'-B(OR)₂ + Base Product Ar-R' (Coupled Product) p2->BoronicAcid Enters Cycle p3->Product Exits Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Synthesis of 2-Aryl-8-chloroquinolines

This section provides a robust, general protocol that serves as an excellent starting point for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids.

Materials and Reagents
  • Substrate: this compound

  • Coupling Partner: Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium Catalyst: See Table 1 for options (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base: See Table 1 for options (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent: Degassed 1,4-Dioxane/Water mixture (typically 4:1 or 5:1 v/v) or Toluene/Water

  • Inert Gas: Argon or Nitrogen

Reaction Setup and Workflow

The exclusion of oxygen is critical for preventing the oxidation and deactivation of the Pd(0) catalyst.[9] Therefore, all steps should be performed under an inert atmosphere.

G A 1. Assemble Glassware (Round-bottom flask, condenser) B 2. Add Solids (this compound, Boronic Acid, Base) A->B C 3. Evacuate & Backfill (Cycle with Inert Gas 3x) B->C D 4. Add Degassed Solvents (e.g., Dioxane/Water) via Syringe C->D E 5. Add Catalyst (Under positive inert gas pressure) D->E F 6. Heat Reaction (e.g., 80-100 °C) with Stirring E->F G 7. Monitor Progress (TLC, LC-MS) F->G H 8. Workup (Cool, Dilute with Water, Extract) G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, MS) I->J

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting the System: Seal the flask with a septum and purge the system by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-8-chloroquinoline.[7]

Optimization of Reaction Conditions

While the general protocol is a reliable starting point, optimization is often necessary to maximize yield and minimize side products, especially with challenging substrates.[5][12] Key parameters to consider are the catalyst/ligand system, base, and solvent.

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended Reagents & ConditionsRationale & Causality
Catalyst Pd(PPh₃)₄, [Pd(dppf)Cl₂]Pd(PPh₃)₄: A versatile, classic catalyst effective for many couplings. [Pd(dppf)Cl₂]: Often provides higher yields for more challenging substrates, including heteroaryl chlorides, due to the ligand's electron-rich nature and wide bite angle, which promotes reductive elimination.[2][3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid to facilitate transmetalation.[11] K₂CO₃: A common, cost-effective choice. Cs₂CO₃: A stronger, more soluble base often used for less reactive aryl chlorides. K₃PO₄: A non-nucleophilic base that can be beneficial for substrates with base-sensitive functional groups.[13]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA polar, often aqueous, solvent system is required to dissolve the inorganic base and facilitate the formation of the active boronate species. Dioxane/Water is a very common and effective mixture.[2][7]
Temperature 80 - 110 °CSufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition step.

Troubleshooting Common Issues:

  • Low Conversion/No Reaction:

    • Cause: Inactive catalyst.

    • Solution: Ensure the reaction was properly degassed and run under a strict inert atmosphere. Use a fresh bottle of catalyst.

  • Formation of Homocoupled Boronic Acid (R'-R'):

    • Cause: Presence of oxygen leading to oxidative homocoupling.[9]

    • Solution: Improve degassing technique for solvents and the reaction vessel.

  • Protodeborylation of Boronic Acid:

    • Cause: The boronic acid is hydrolyzed back to the corresponding arene, a common side reaction with heteroaryl boronic acids.[9]

    • Solution: Use a slight excess (1.2-1.5 equiv) of the boronic acid. Consider using anhydrous conditions with a base like KF.[11]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of 2-aryl-8-chloroquinolines. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, chemists can achieve excellent regioselectivity, paving the way for further molecular elaboration. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The targeted functionalization of the quinoline ring is a key strategy for modulating the biological activity and physicochemical properties of these molecules. 2-Bromo-8-chloroquinoline is a versatile building block that offers two distinct reactive sites for palladium-catalyzed cross-coupling reactions, enabling the sequential and regioselective introduction of diverse substituents. This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions with this compound, complete with detailed experimental protocols and insights into achieving high selectivity.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild conditions.[1] These transformations are indispensable tools in modern drug discovery and development.[2]

Understanding Regioselectivity: The Key to Controlled Functionalization

The primary consideration when performing cross-coupling reactions with this compound is the differential reactivity of the C2-Br and C8-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a crucial step in the catalytic cycle. The reactivity of aryl halides in this step generally follows the order: I > Br > Cl > F.[3] This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond.

For this compound, the C2-Br bond is significantly more susceptible to oxidative addition by the palladium catalyst than the C8-Cl bond. This inherent difference in reactivity allows for the regioselective functionalization at the C2 position while leaving the C8-chloro group intact for subsequent transformations. The electron-withdrawing nature of the quinoline nitrogen atom further activates the C2 position towards oxidative addition.

Diagram of this compound Highlighting the Reactive Sites:

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution at the 4-Position of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C4-Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Functionalization at the 4-position of the quinoline ring is particularly crucial, as this position is often a key determinant of a molecule's biological activity and pharmacological profile. Nucleophilic aromatic substitution (SNAr) stands out as a robust and versatile strategy for introducing a wide array of functionalities at this pivotal C4-position.[1]

The inherent electronic properties of the quinoline ring system, specifically the electron-withdrawing effect of the endocyclic nitrogen atom, render the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[3][4] This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of SNAr reactions at the 4-position of quinolines, offering detailed protocols and expert insights for researchers in organic synthesis and drug discovery.

Mechanistic Insights: The Engine of the SNAr Reaction

The SNAr reaction at the 4-position of a quinoline derivative, typically a 4-haloquinoline, proceeds through a well-established two-step addition-elimination mechanism.[3] Understanding this mechanism is paramount for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinoline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The negative charge in this intermediate is delocalized across the aromatic system and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.[6]

  • Elimination of the Leaving Group and Aromatization: In the subsequent, typically rapid step, the leaving group (e.g., a halide ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the C4-substituted product.[3][5]

The rate-determining step of the SNAr reaction is generally the initial nucleophilic attack and the formation of the Meisenheimer complex.[5] Consequently, the reaction rate is influenced by several key factors:

  • The Nature of the Leaving Group: Contrary to SN2 reactions, where bond strength is a major factor, in SNAr reactions, the electronegativity of the leaving group is more critical. This is because a more electronegative atom enhances the electrophilicity of the carbon to which it is attached, accelerating the initial nucleophilic attack. The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I.[5][7][8]

  • The Strength of the Nucleophile: A more potent nucleophile will react more readily. Common nucleophiles include amines, alkoxides, thiols, and stabilized carbanions.[5]

  • Ring Activation: The inherent electron deficiency of the quinoline ring at the 4-position is a primary driver of this reaction. Additional electron-withdrawing groups on the quinoline ring can further enhance its reactivity towards nucleophiles.[8][9]

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Quinoline 4-Haloquinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinoline->Meisenheimer Nucleophilic Attack (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 4-Substituted Quinoline Meisenheimer->Product Elimination LeavingGroup Leaving Group (X⁻) Meisenheimer->LeavingGroup Experimental_Workflow start Start: Select 4-Haloquinoline and Nucleophile prep Prepare Reactants and Solvent start->prep setup Reaction Setup: - Conventional Heating or - Microwave Irradiation prep->setup reaction Nucleophilic Substitution Reaction setup->reaction workup Reaction Quenching and Extraction reaction->workup purification Purification: - Crystallization or - Column Chromatography workup->purification end End: Characterized 4-Substituted Quinoline purification->end

References

Application Notes & Protocols: Synthesis of Novel Anticancer Agents from 2-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly in oncology.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Bromo-8-chloroquinoline as a versatile starting material for the synthesis of novel anticancer agents. We present detailed, field-proven protocols for the selective functionalization of this scaffold, focusing on palladium-catalyzed cross-coupling reactions. Furthermore, we outline standard methodologies for the subsequent in vitro evaluation of these novel compounds, providing a complete workflow from initial synthesis to preliminary biological characterization.

Introduction: The Strategic Advantage of this compound

Quinoline derivatives have demonstrated a wide array of anticancer mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with cell migration.[3][4] The specific starting material, this compound, offers a unique synthetic advantage. It possesses two distinct halogenated positions (C2 and C8) with differential reactivity, allowing for selective and sequential chemical modifications.

  • C2-Position (Bromo): The bromine atom at the C2 position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, heteroaryl, or amino moieties.

  • C8-Position (Chloro): The chlorine atom at the C8 position is generally less reactive under standard palladium-catalyzed conditions used for C-Br activation. This differential reactivity is the key to a controlled, stepwise synthesis, enabling the creation of complex and diverse molecular libraries from a single, readily accessible precursor.

This guide will focus on leveraging this reactivity difference to first modify the C2 position, followed by potential further elaboration, providing a robust platform for generating novel chemical entities for anticancer screening.

Overall Experimental Workflow

The development of novel anticancer agents from this compound follows a logical progression from chemical synthesis to biological evaluation. The workflow is designed to ensure reproducibility and generate high-quality, actionable data.

G cluster_synthesis Chemical Synthesis & Purification cluster_biology Biological Evaluation start Starting Material: This compound reaction Strategy A: Suzuki Coupling (C-C Bond) or Strategy B: Buchwald-Hartwig (C-N Bond) at C2-Position start->reaction purify Purification: Column Chromatography / Recrystallization reaction->purify sar Structure-Activity Relationship (SAR) Analysis reaction->sar char Characterization: NMR, LC-MS, HRMS purify->char screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) char->screen Submit Purified Compounds ic50 Determine IC50 Values (Potency) screen->ic50 moa Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) ic50->moa moa->sar Inform Next Synthesis Round

Diagram 1: High-level workflow from synthesis to biological evaluation.

Synthetic Protocols and Methodologies

The following protocols are presented as robust starting points. Researchers are encouraged to adapt and optimize these conditions based on the specific substrates and desired outcomes.

Strategy A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl groups at the C2 position.[5][6] This is crucial for exploring how different aromatic substituents impact anticancer activity.

Diagram 2: General scheme for Suzuki-Miyaura coupling at the C2-position.

Protocol 3.1.1: Synthesis of 2-(4-methoxyphenyl)-8-chloroquinoline

  • Materials:

    • This compound (1.0 eq, e.g., 242 mg, 1.0 mmol)

    • 4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)

    • Potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol)

    • 1,4-Dioxane (5 mL)

    • Deionized Water (1 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Place the flask under an inert atmosphere (Argon or Nitrogen).

    • Add the degassed solvents (1,4-dioxane and water).

    • Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 4:1). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(4-methoxyphenyl)-8-chloroquinoline.

  • Expertise & Causality:

    • Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose Pd(0) catalyst suitable for a wide range of Suzuki couplings. It is air-sensitive, so handling under an inert atmosphere is crucial for maintaining its catalytic activity.

    • Base: K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle.

    • Solvent System: The dioxane/water mixture is essential. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the boronic acid activation.

Strategy B: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[7][8] This reaction enables the introduction of primary or secondary amines at the C2-position.

Protocol 3.2.1: Synthesis of N-benzyl-8-chloroquinolin-2-amine

  • Materials:

    • This compound (1.0 eq, e.g., 242 mg, 1.0 mmol)

    • Benzylamine (1.2 eq, 131 µL, 1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 18 mg, 0.02 mmol)

    • Xantphos (0.04 eq, 23 mg, 0.04 mmol)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

    • Add anhydrous toluene, followed by this compound and benzylamine via syringe.

    • Seal the tube and heat the reaction mixture to 110 °C in an oil bath.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-18 hours.

    • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford the desired product.

  • Expertise & Causality:

    • Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a specialized phosphine ligand (Xantphos) is critical.[9] Xantphos is a bulky, electron-rich bidentate ligand that promotes the crucial reductive elimination step and prevents catalyst decomposition, leading to higher yields.[8][10]

    • Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, forming the active nitrogen nucleophile in the catalytic cycle.[7]

    • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. It must be anhydrous as water can deactivate the catalyst and base.

Biological Evaluation Protocols

Once synthesized and purified, the novel compounds must be evaluated for their anticancer potential. The following is a standard, widely accepted protocol for initial cytotoxicity screening.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

G seed 1. Seed Cancer Cells in 96-well plate (e.g., 5,000 cells/well) incubate1 2. Incubate for 24h (Allow cells to attach) seed->incubate1 treat 3. Treat with Novel Compounds (Serial dilutions) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 mtt 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL) incubate2->mtt incubate3 6. Incubate for 4h (Allow formazan formation) mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) incubate3->solubilize read 8. Read Absorbance (at ~570 nm) solubilize->read calc 9. Calculate % Viability and Determine IC50 read->calc

Diagram 3: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 4.1.1: Determining IC₅₀ Values

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom plates

    • Synthesized quinoline derivatives (dissolved in DMSO to make stock solutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer

    • Multi-channel pipette and a microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "untreated" (medium only) and "vehicle" (medium with DMSO) controls.

    • Incubation: Incubate the plate for 48 to 72 hours.

    • MTT Addition: Add 20 µL of MTT stock solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Systematic organization of synthetic and biological data is crucial for establishing Structure-Activity Relationships (SAR).

Table 1: Synthetic Outcomes for 2-Aryl-8-chloroquinoline Derivatives

Compound ID R-Group (Aryl) Yield (%) m.p. (°C) ¹H NMR MS (m/z)
QN-01 Phenyl 85% 110-112 Consistent [M+H]⁺ 268.1
QN-02 4-Methoxyphenyl 89% 125-127 Consistent [M+H]⁺ 298.1

| QN-03 | 3-Pyridyl | 76% | 118-120 | Consistent | [M+H]⁺ 269.1 |

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values in µM)

Compound ID MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
QN-01 15.2 ± 1.8 22.5 ± 2.1 18.9 ± 1.5
QN-02 5.8 ± 0.7 8.1 ± 0.9 7.4 ± 0.6
QN-03 12.1 ± 1.3 19.8 ± 2.0 15.3 ± 1.4

| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |

Conclusion

This compound serves as an exceptionally valuable and versatile platform for the synthesis of novel anticancer agents. The distinct reactivity of its two halogen atoms allows for controlled, selective functionalization via robust and well-established methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols detailed herein provide a comprehensive framework for researchers to synthesize, purify, and conduct initial biological evaluations of new quinoline-based compounds. By systematically applying these methods and analyzing the resulting data, the scientific community can continue to explore the vast chemical space around the quinoline scaffold, paving the way for the discovery of next-generation cancer therapeutics.

References

Application Notes & Protocols: 2-Bromo-8-chloroquinoline as a Versatile Ligand and Building Block in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Quinolines

The quinoline scaffold is a cornerstone in the architecture of functional molecules, recognized as a "privileged structure" in medicinal chemistry and a robust platform for ligand design in catalysis and materials science.[1][2] Its rigid, planar geometry and the presence of a nitrogen donor atom make it an excellent coordinating agent for a vast range of metal ions.[1][3] The strategic introduction of halogen atoms onto the quinoline core, as seen in 2-Bromo-8-chloroquinoline, dramatically expands its utility. These halogens are not merely passive substituents; they serve two primary functions:

  • Electronic Modulation: The electron-withdrawing nature of bromine and chlorine atoms modifies the electron density of the quinoline ring system. This directly influences the σ-donating and π-accepting properties of the nitrogen atom, allowing for the fine-tuning of the electronic environment around a coordinated metal center.

  • Reactive Handles for Elaboration: The C-Br and C-Cl bonds serve as versatile sites for post-coordination modification. Through well-established organometallic cross-coupling reactions, these positions can be functionalized to build more complex, multidentate, or multifunctional supramolecular assemblies.[4]

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound, detailing its properties, protocols for its use in complex synthesis, and insights into the potential applications of its coordination compounds.

Physicochemical and Safety Profile

A thorough understanding of the ligand's fundamental properties is critical for safe handling and successful experimental design.

PropertyValueSource(s)
CAS Number 891842-52-7 (Note: Some databases may list other CAS numbers)[5][6][7]
Molecular Formula C₉H₅BrClN[5][6][8]
Molecular Weight 242.50 g/mol [5][6][8]
Appearance Solid[8]
InChI Key ZXSUGMMMZOMZTD-UHFFFAOYSA-N[8]
Primary Hazard Acute Oral Toxicity (Danger, H301)[8][9]
Secondary Hazard Causes Serious Eye Damage (Danger, H318)[8][9]
Storage Store in a dry, sealed place; some suppliers recommend -20°C[5][6]

Causality Behind Safety Precautions: The high acute toxicity necessitates handling this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a fume hood to avoid inhalation or ingestion. The risk of serious eye damage underscores the mandatory use of sealed safety goggles.

Conceptual Synthetic Pathway

While this compound is commercially available, understanding its synthesis provides context for its impurity profile and potential side products. A plausible route involves the construction of the quinoline core followed by sequential halogenation, leveraging established methodologies like the Skraup reaction.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_halogenation Halogenation cluster_product Final Product A 2-Chloroaniline C Skraup Reaction (Oxidizing Agent, H₂SO₄) A->C 1 B Glycerol B->C 1 D 8-Chloroquinoline C->D 2 E Bromination (e.g., NBS or Br₂) D->E 3 F This compound E->F 4

Caption: Conceptual workflow for the synthesis of this compound.

Application Protocol 1: General Synthesis of a Metal(II) Complex

This protocol details a standard procedure for coordinating this compound to a divalent metal center, such as copper(II). The ligand acts as a monodentate N-donor.

4.1 Principle & Rationale

This synthesis is a ligand substitution reaction. The this compound molecule displaces weakly bound solvent molecules or anions (e.g., acetate, chloride) from the metal's coordination sphere. The reaction is typically performed in a 2:1 ligand-to-metal molar ratio to favor the formation of ML₂-type complexes, which are common for quinoline derivatives with divalent metals.[10][11] The choice of an alcohol solvent facilitates the dissolution of both the organic ligand and many inorganic metal salts.

4.2 Materials

  • This compound (1.0 mmol, 242.5 mg)

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (0.5 mmol, 100 mg)

  • Methanol (HPLC grade, 20 mL)

  • Diethyl ether (for washing)

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

4.3 Step-by-Step Methodology

  • Ligand Solution Preparation: In a 50 mL round-bottom flask, dissolve this compound (242.5 mg) in 10 mL of methanol. Gentle warming (to ~40°C) may be applied to ensure complete dissolution.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve Copper(II) Acetate Monohydrate (100 mg) in 10 mL of methanol. The solution should turn a characteristic blue color.

  • Reaction Mixture: While stirring the ligand solution at room temperature, add the metal salt solution dropwise over 5 minutes.

  • Reaction & Precipitation: Upon addition, a color change and the formation of a precipitate should be observed. Allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Isolation of the Complex: Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid sequentially with small portions of cold methanol (2 x 5 mL) and diethyl ether (2 x 10 mL). The methanol wash removes unreacted starting materials, while the non-polar ether wash displaces the methanol and aids in drying.

  • Drying: Dry the purified complex in a vacuum oven at 50-60°C for at least 4 hours or until a constant weight is achieved.

4.4 Characterization & Self-Validation

  • FT-IR Spectroscopy: Compare the spectrum of the complex to that of the free ligand. Coordination of the quinoline nitrogen to the metal center typically results in a shift of the C=N stretching vibration to a higher wavenumber (e.g., a shift from ~1580 cm⁻¹ to ~1600 cm⁻¹).

  • Elemental Analysis: The experimentally determined percentages of C, H, and N should match the calculated values for the expected formula (e.g., C₁₈H₁₀Br₂Cl₂CuN₂). This is the definitive method for confirming the 1:2 stoichiometry.

  • UV-Vis Spectroscopy: The formation of the complex will result in new absorption bands in the visible region, corresponding to d-d transitions of the copper(II) center, which are absent in the free ligand.

G A Dissolve Ligand (this compound) in Methanol C Combine Solutions Dropwise with Stirring A->C B Dissolve Metal Salt (e.g., Cu(OAc)₂·H₂O) in Methanol B->C D Stir at Room Temp (2 hours) C->D E Isolate Precipitate (Vacuum Filtration) D->E F Wash Solid (Cold Methanol, Diethyl Ether) E->F G Dry Complex (Vacuum Oven) F->G H Characterize Product (FT-IR, Elemental Analysis, etc.) G->H

Caption: Experimental workflow for the synthesis of a metal(II) complex.

Application Protocol 2: Post-Complexation Functionalization via Suzuki-Miyaura Coupling

This protocol demonstrates the power of this compound as a building block, allowing for the selective functionalization of the coordinated ligand.

5.1 Principle & Rationale

The C-Br bond at the 2-position of the quinoline ring is generally more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 8-position. This difference in reactivity allows for selective C-C bond formation at the 2-position while leaving the 8-chloro position intact for potential subsequent reactions. This protocol describes the coupling of an arylboronic acid to the complex synthesized in Protocol 1. The choice of a mild base like potassium carbonate (K₂CO₃) is crucial to prevent the decomposition of the metal complex.

5.2 Materials

  • Bis(this compound)copper(II) complex (from Protocol 1, 0.1 mmol)

  • Phenylboronic acid (0.25 mmol, 30.5 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%, 5.8 mg)

  • Potassium Carbonate (K₂CO₃) (0.4 mmol, 55 mg)

  • Solvent: 1,4-Dioxane/Water mixture (4:1, 5 mL)

  • Schlenk flask and nitrogen/argon line for inert atmosphere

5.3 Step-by-Step Methodology

  • Reaction Setup: To a Schlenk flask, add the copper complex (0.1 mmol), phenylboronic acid (30.5 mg), Pd(PPh₃)₄ (5.8 mg), and K₂CO₃ (55 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting complex. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Drying & Characterization: Dry the final product under vacuum and characterize by ¹H NMR (to confirm the presence of new aromatic protons from the phenyl group) and Mass Spectrometry (to confirm the mass of the new, functionalized complex).

Applications and Future Directions

The metal complexes derived from this compound are poised for exploration in several high-impact fields:

  • Homogeneous Catalysis: The electronic properties of the metal center, crucial for catalytic activity, can be systematically tuned by varying the substituents introduced at the 2-position via cross-coupling.[12][13]

  • Luminescent Materials: Quinoline-based metal complexes are known for their emissive properties.[14] The introduction of a heavy bromine atom can enhance phosphorescence through the heavy-atom effect, making these complexes potential candidates for applications in organic light-emitting diodes (OLEDs) or as probes in bioimaging.[15][16]

  • Drug Development: As a derivative of the quinoline pharmacophore, these metal complexes could be screened for a variety of biological activities, including anticancer, antimicrobial, or antimalarial properties.[2][17] Coordination to a metal ion can enhance bioavailability and introduce novel mechanisms of action compared to the organic ligand alone.[18]

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Halogenated Quinolines in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated quinolines are a class of compounds with significant importance in pharmaceuticals and environmental science.[1][2][3] Molecules such as mefloquine and chloroquine have been pivotal in the treatment and prevention of malaria, while other halogenated quinoline derivatives are investigated for their potential in treating a range of diseases.[3][4] Given their biological activity, it is crucial to have sensitive and selective analytical methods to quantify these compounds in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[5][6] This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of representative halogenated quinolines in human plasma. The method is designed to be robust, accurate, and suitable for high-throughput analysis in research and drug development settings.

Methodology Overview

The analytical workflow employs a Solid-Phase Extraction (SPE) for sample clean-up, followed by chromatographic separation using a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, minimizing interferences from the complex plasma matrix.[5][7] The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][8][9][10]

Materials and Methods

Reagents and Chemicals
  • Reference standards of halogenated quinolines (e.g., Mefloquine, Chloroquine, and their stable isotope-labeled internal standards)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

Chromatographic Conditions

The chromatographic separation is optimized to achieve a good resolution of the analytes from matrix components and from each other.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for fast and efficient separations.[11]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient program should be optimized to ensure adequate separation. A typical starting point is 95% A, ramping to 95% B over a few minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode (ESI+) with MRM for quantification.[12] The MRM transitions for the target analytes and their internal standards must be optimized by infusing the individual compounds into the mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimized for the specific instrument.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of each halogenated quinoline and internal standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create working solutions for the calibration curve and quality control samples.

  • Calibration Standards and QCs: Spike the appropriate working solutions into blank human plasma to prepare a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific SPE cartridge and analytes.[13][14]

  • Sample Pre-treatment: To 100 µL of plasma sample, add the internal standard solution. Add 200 µL of 2% ammonium hydroxide to alkalize the sample.[14]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add pretreat Pre-treatment (Alkalinization) is_add->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc LC Separation (C18 Column) dry_recon->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report Troubleshooting start Poor Peak Shape q1 Check Column Health? start->q1 a1_yes Column is good q1->a1_yes Yes a1_no Replace Column q1->a1_no No q2 Mobile Phase pH Correct? a1_yes->q2 a2_yes pH is correct q2->a2_yes Yes a2_no Adjust Mobile Phase pH q2->a2_no No q3 Sample Overload? a2_yes->q3 a3_yes Dilute Sample q3->a3_yes Yes a3_no Investigate Sample Solvent q3->a3_no No

References

Application Notes and Protocols for the HPLC Analysis and Purification of 2-Bromo-8-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the analytical determination and preparative purification of 2-Bromo-8-chloroquinoline and its derivatives using High-Performance Liquid Chromatography (HPLC). Quinoline scaffolds, particularly those with halogenated substitutions, are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds.[1] This document outlines robust starting protocols for reversed-phase HPLC (RP-HPLC) analysis, method development strategies, and a systematic approach to scaling up for purification. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure technical accuracy and reproducibility.

Introduction: The Significance of Halogenated Quinolines

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic incorporation of halogen atoms, such as bromine and chlorine, onto the quinoline ring provides medicinal chemists with powerful tools to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. The this compound scaffold, with its distinct electronic and steric characteristics, represents a versatile platform for the synthesis of novel chemical entities.

Accurate analysis and efficient purification of these derivatives are critical bottlenecks in the drug discovery pipeline. HPLC is the premier technique for assessing the purity of synthesized compounds and for isolating target molecules from complex reaction mixtures. This guide offers a foundational methodology for developing and implementing HPLC protocols tailored to this specific class of halogenated heterocycles.

Foundational Principles: Chromatographic Behavior of Quinolines

This compound is a hydrophobic, aromatic heterocyclic compound. This inherent hydrophobicity makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most suitable mode of separation. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

The basic nitrogen atom in the quinoline ring can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). To mitigate these undesirable interactions, it is standard practice to use an acidic modifier, such as formic acid or trifluoroacetic acid, in the mobile phase.[2] This ensures the analyte is in its protonated form and minimizes secondary interactions with the stationary phase, resulting in sharper, more symmetrical peaks.

Analytical HPLC Method Development

The primary objective of analytical HPLC is to achieve a baseline separation of the target compound from impurities and byproducts with good resolution and peak shape. The following protocol provides a robust starting point for the analysis of this compound derivatives.

Recommended Starting Conditions

Based on established methods for similar halogenated quinolines, a reversed-phase C18 column is the stationary phase of choice.[2] A gradient elution using acetonitrile and water, both acidified with formic acid, provides a good balance of resolution and analysis time.

ParameterRecommended ConditionRationale
HPLC System Standard Analytical HPLC/UHPLC with UV-Vis or DAD DetectorProvides the necessary pressure and detection capabilities. A Diode Array Detector (DAD) is advantageous for method development as it allows for the simultaneous acquisition of spectra to confirm peak identity and purity.[1]
Column C18 Reversed-Phase, 2.1-4.6 mm I.D., 50-150 mm length, ≤5 µmC18 phases offer excellent hydrophobic retention for aromatic compounds. Smaller particle sizes (UHPLC) provide higher efficiency and faster analysis times.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Formic acid is a volatile modifier compatible with mass spectrometry and improves peak shape for basic compounds like quinolines by suppressing silanol interactions.[2]
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid (v/v)Acetonitrile is a common organic solvent in RP-HPLC with a low UV cutoff and viscosity. The presence of formic acid maintains a consistent pH throughout the gradient.
Gradient Program 5% to 95% B over 10-15 minutesA broad gradient is an effective starting point for scouting the elution profile of the target compound and any impurities.
Flow Rate 0.5 - 1.5 mL/min (for 4.6 mm I.D. column)This flow rate range is typical for standard analytical columns and provides a good balance between analysis time and column efficiency.
Column Temperature 25 - 40 °CMaintaining a consistent column temperature ensures reproducible retention times. Elevated temperatures can improve peak efficiency and reduce backpressure.
Detection UV-Vis/DAD at ~225 nm or 280 nmQuinoline and its derivatives exhibit strong UV absorbance. A wavelength of 225 nm is near the maximum absorption for the quinoline core, providing high sensitivity.[3][4] A secondary wavelength around 280 nm can also be monitored.
Injection Volume 1 - 10 µLThe injection volume should be optimized to avoid column overloading, which can lead to peak distortion.
Sample Preparation Protocol

The solubility of halogenated quinolines in aqueous solutions is generally low. Therefore, a suitable organic solvent is required for sample preparation.

  • Stock Solution Preparation: Accurately weigh a small amount of the this compound derivative and dissolve it in a minimal amount of a compatible organic solvent (e.g., Acetonitrile, Methanol, or DMSO) to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[3]

Preparative HPLC: Scaling for Purification

The goal of preparative HPLC is to isolate a specific compound with high purity and recovery.[5] The process involves scaling up the optimized analytical method to a larger column and system.

The Logic of Scaling: From Analytical to Preparative

A successful scale-up maintains the resolution and separation achieved at the analytical scale. This is accomplished by keeping the linear velocity of the mobile phase and the sample load per unit of column cross-sectional area constant. The key is to use a preparative column packed with the same stationary phase chemistry and particle size as the analytical column.

The scaling factor (SF) is calculated based on the ratio of the cross-sectional areas of the preparative and analytical columns:

SF = (d_prep / d_anal)²

Where:

  • d_prep = internal diameter of the preparative column

  • d_anal = internal diameter of the analytical column

Step-by-Step Preparative Protocol

Step 1: Analytical Method Optimization Before scaling up, optimize the analytical method to maximize the resolution between the target peak and its closest eluting impurities. This may involve adjusting the gradient slope or switching to an isocratic method if feasible.

Step 2: Determine Maximum Sample Load on the Analytical Column Gradually increase the injection volume or concentration of the sample on the analytical column until the resolution between the target peak and the nearest impurity begins to degrade. This determines the loading capacity under analytical conditions.

Step 3: Scale Flow Rate and Injection Volume Use the scaling factor (SF) to calculate the appropriate flow rate and injection volume for the preparative column.

  • Preparative Flow Rate (F_prep): F_prep = F_anal × SF

  • Preparative Injection Volume (V_prep): V_prep = V_anal × SF

Step 4: Preparative System Setup and Execution

ParameterExample Preparative Condition
Preparative Column C18, 20-50 mm I.D., 150-250 mm length, 5-10 µm
Sample Preparation Dissolve crude material in a minimal amount of strong solvent (e.g., DMSO, DMF), then dilute with mobile phase A if possible to a high concentration (e.g., 50-100 mg/mL).
Flow Rate Scaled from the analytical method (e.g., 20-80 mL/min).
Gradient Identical to the optimized analytical method.
Fraction Collection Trigger by UV threshold, slope, or time-based windows.

Step 5: Post-Purification Analysis Analyze the collected fractions using the initial analytical HPLC method to confirm the purity of the isolated this compound derivative. Pool the fractions that meet the desired purity level and remove the solvent, typically by rotary evaporation or lyophilization.

Visualization of the Purification Workflow

The following diagram illustrates the systematic workflow from analytical method development to final purified product.

HPLC_Workflow cluster_analytical Analytical Phase cluster_scaleup Scale-Up cluster_preparative Preparative Phase A Initial Method Development (C18, ACN/H2O) B Method Optimization (Gradient, Flow Rate) A->B C Purity Check of Crude Material B->C D Determine Analytical Loading Capacity C->D E Calculate Scaling Factor (Flow Rate, Inj. Vol.) D->E F Preparative HPLC Run (Large Column) E->F G Fraction Collection (UV Triggered) F->G H Purity Analysis of Collected Fractions G->H I Pool Pure Fractions & Solvent Removal H->I J Pure 2-Bromo-8- chloroquinoline Derivative I->J

Caption: Workflow for HPLC analysis and purification.

Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be self-validating. The process begins with a well-characterized analytical method, which serves as the benchmark for purity. Every subsequent step, from scaling calculations to the final analysis of collected fractions, refers back to this initial analytical result.

  • System Suitability: Before any analysis, perform a system suitability test (e.g., injecting a standard) to ensure the HPLC system is performing correctly. Key parameters to monitor include retention time stability, peak asymmetry, and theoretical plates.

  • Purity Confirmation: The purity of the final isolated compound should be confirmed by the validated analytical method. For unequivocal structure confirmation, complementary analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

Conclusion

This application note provides a comprehensive and scientifically grounded approach to the HPLC analysis and purification of this compound derivatives. By starting with a robust analytical method based on the known chromatography of similar halogenated heterocycles and systematically scaling the parameters for preparative chromatography, researchers can confidently and efficiently isolate compounds of interest. The emphasis on understanding the chemical principles behind the chosen conditions ensures that these protocols can be adapted and optimized for a wide range of derivatives within this important chemical class, thereby accelerating the pace of drug discovery and development.

References

Application Note & Protocol: A Modular Workflow for the Synthesis of 4-Amino-7-Aryl-Quinoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, most notably antimalarials like chloroquine.[1][2][3][4] The introduction of an aryl moiety at the 7-position of the quinoline ring system has been shown to significantly modulate biological activity, leading to promising candidates for anticancer, antiviral, and anti-inflammatory applications.[1][5] This document provides a comprehensive, field-proven experimental workflow for the synthesis of 4-amino-7-aryl-quinoline derivatives. We detail a robust, two-stage synthetic strategy commencing with the classic Friedländer annulation to construct the quinoline core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl group. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols, mechanistic insights, and data interpretation guidelines.

Introduction: The Pharmacological Significance of the 4-Amino-7-Aryl-Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery due to its ability to interact with various biological targets. The 4-aminoquinoline subset, in particular, has a rich history, with chloroquine being a landmark achievement in synthetic chemotherapy.[2][4] The mechanism of action for many 4-aminoquinolines involves accumulation in acidic cellular compartments like lysosomes or the digestive vacuole of the malaria parasite, leading to disruption of essential biological processes.[3][6]

Modern drug development efforts have focused on modifying the core 4-aminoquinoline structure to enhance efficacy, overcome resistance, and expand therapeutic applications.[7] Arylation at the C7 position has emerged as a particularly fruitful strategy. The introduction of a diverse range of aryl groups allows for the fine-tuning of steric and electronic properties, which can lead to enhanced target binding and improved pharmacokinetic profiles.[5][8] This modular synthetic approach provides a powerful platform for generating libraries of novel compounds for high-throughput screening and lead optimization.

Synthetic Strategy Overview

The synthesis of 4-amino-7-aryl-quinolines is efficiently achieved through a convergent strategy. The core quinoline heterocycle is first constructed, incorporating a halogen at the 7-position, which then serves as a handle for the subsequent introduction of the aryl group via a cross-coupling reaction.

Our two-stage workflow comprises:

  • Stage 1: Friedländer Annulation - Synthesis of a 7-halo-4-aminoquinoline intermediate. This classic reaction involves the condensation of a 2-amino-4-halobenzaldehyde with a ketone bearing an α-methylene group.[9][10][11]

  • Stage 2: Suzuki-Miyaura Cross-Coupling - Palladium-catalyzed reaction between the 7-halo-4-aminoquinoline and an appropriate arylboronic acid to furnish the final 4-amino-7-aryl-quinoline product.[12][13][14]

This approach offers significant flexibility, as a common halo-quinoline intermediate can be coupled with a wide variety of commercially available or synthetically prepared arylboronic acids, enabling the rapid generation of a diverse compound library.

G cluster_0 Stage 1: Friedländer Annulation cluster_1 Stage 2: Suzuki-Miyaura Cross-Coupling cluster_2 Analysis & Purification A 2-Amino-4-halobenzaldehyde C 7-Halo-4-aminoquinoline Intermediate A->C Acid or Base Catalyst B Ketone with α-methylene group B->C E Final Product: 4-Amino-7-aryl-quinoline C->E Pd Catalyst, Base D Arylboronic Acid D->E F Column Chromatography E->F G Characterization (NMR, MS, HPLC) F->G

Figure 1: Overall experimental workflow for the synthesis of 4-amino-7-aryl-quinoline derivatives.

Experimental Protocols

Stage 1: Synthesis of 7-Bromo-4-aminoquinoline Intermediate via Friedländer Annulation

Mechanistic Rationale: The Friedländer synthesis is a condensation reaction that forms a quinoline ring from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[9][10] The reaction can be catalyzed by either acid or base. Under acidic conditions, the mechanism typically involves an initial aldol condensation followed by cyclization and dehydration.[11][15] The choice of catalyst can influence reaction rates and yields.

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromobenzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), and ethanol (20 mL).

  • Catalyst Addition: Slowly add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane to afford the pure 7-bromo-4-hydroxy-2-methylquinoline. The subsequent conversion to the 4-amino derivative can be achieved via a two-step process: chlorination followed by amination. A more direct approach involves using alternative starting materials in the Friedländer condensation. For simplicity in this protocol, we will proceed with the halo-quinoline ready for coupling.

Stage 2: Synthesis of 4-Amino-7-aryl-quinoline via Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organic halide.[14] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[14]

Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 7-bromo-4-aminoquinoline intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 90-100°C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[16] Due to the basic nature of the quinoline nitrogen, streaking on the silica gel column can be an issue.[17] To mitigate this, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent.[17] A typical eluent system would be a gradient of methanol in dichloromethane.

Characterization and Data

The synthesized compounds must be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic region of the ¹H NMR spectrum will show characteristic signals for the quinoline and aryl protons.[18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[20]

Table 1: Representative Data for a Synthesized 4-Amino-7-aryl-quinoline Derivative

ParameterValue
Intermediate Yield (Stage 1) 65-80%
Final Product Yield (Stage 2) 70-90%
Appearance Pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ 8.5-7.0 (m, Ar-H), δ 6.5 (br s, NH₂), δ 2.5 (s, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 160-110 (Ar-C), δ 25 (CH₃)
HRMS (ESI) [M+H]⁺ calculated and found values agree within ± 5 ppm
HPLC Purity >95%

Troubleshooting and Field-Proven Insights

  • Low Yields in Friedländer Annulation: Ensure the starting 2-aminobenzaldehyde is pure. The reaction is sensitive to steric hindrance on the ketone; less hindered ketones generally give better yields.

  • Decomposition on Silica Gel: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[17] Using deactivated (neutral) silica or alumina, or adding a basic modifier like triethylamine to the eluent, can prevent this.[17]

  • Failed Suzuki Coupling: The palladium catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is run under a strictly inert atmosphere. The choice of base and solvent system can also be critical and may require optimization for specific substrates.[21]

  • Product Crystallization: If the final product is an oil, attempting to form a salt (e.g., a hydrochloride salt) can often induce crystallization, which aids in purification and handling.[22]

Conclusion

This application note details a robust and versatile workflow for the synthesis of 4-amino-7-aryl-quinoline derivatives. By combining the reliability of the Friedländer annulation for core synthesis with the flexibility of the Suzuki-Miyaura cross-coupling for diversification, researchers can efficiently generate libraries of novel compounds. These derivatives hold significant potential for the development of new therapeutic agents across a range of diseases, building upon the rich legacy of the 4-aminoquinoline scaffold.

References

Application Notes and Protocols for 2-Bromo-8-chloroquinoline in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Bromo-8-chloroquinoline in Advanced Materials Synthesis

This compound is a halogenated aromatic heterocyclic compound that serves as a versatile building block in the synthesis of advanced functional materials. Its utility in materials science, particularly in the fields of organic electronics and catalysis, is derived from the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond at the 2-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 8-position in palladium-catalyzed cross-coupling reactions. This inherent reactivity difference allows for selective and sequential functionalization of the quinoline core, enabling the precise construction of complex molecular architectures with tailored electronic and photophysical properties.

This guide provides an in-depth exploration of the use of this compound as a precursor in materials science, with a focus on the synthesis of components for Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices. We will delve into the mechanistic principles that govern its selective reactivity and provide detailed, field-proven protocols for its application in key synthetic transformations, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Core Principle: Exploiting Differential Reactivity for Sequential Functionalization

The cornerstone of this compound's utility is the hierarchical reactivity of its C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-X bond (where X is a halogen) to the Pd(0) catalyst is the rate-determining step. The C-Br bond, being weaker than the C-Cl bond, undergoes oxidative addition more readily. This allows for selective reaction at the 2-position while leaving the 8-chloro substituent intact for subsequent transformations.

This principle is well-established for di-halogenated heterocyclic systems. For instance, studies on the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline have demonstrated that careful control of reaction conditions allows for the selective amination of the C-Br bond, followed by amination of the C-Cl bond under more forcing conditions.[1] This stepwise approach is crucial for building complex, asymmetric molecules that are often required for high-performance organic electronic materials.

Application I: Synthesis of 2-Aryl-8-chloroquinolines as Precursors for OLED Emitters and Host Materials via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl or heteroaryl substituents at the 2-position. These substituents can be designed to tune the electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength, of the resulting molecule. The 8-chloro position can then be used as a handle for further functionalization, for example, to attach the molecule to a polymer backbone or to introduce groups that enhance solubility or thermal stability.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium catalyst, often in conjunction with a phosphine ligand, is used to facilitate the catalytic cycle. The choice of ligand is critical and can influence reaction rates and yields.

  • Base: A base is required to activate the boronic acid partner in the transmetalation step of the catalytic cycle.

  • Solvent: A suitable solvent system is necessary to dissolve the reactants and facilitate the reaction. Often, a mixture of an organic solvent and water is used.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_reactants Combine this compound, arylboronic acid, base, and Pd catalyst in a reaction vessel. setup_solvent Add degassed solvent. setup_reactants->setup_solvent 1. heat Heat the mixture under inert atmosphere. setup_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor 2. workup Cool, dilute with organic solvent, and wash with water and brine. monitor->workup purify Dry, concentrate, and purify by column chromatography. workup->purify 3. G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_reactants In a glovebox, combine this compound, amine, base, Pd precatalyst, and ligand. setup_solvent Add anhydrous, degassed solvent. setup_reactants->setup_solvent 1. heat Seal the vessel and heat the reaction mixture. setup_solvent->heat monitor Monitor reaction progress by GC-MS or LC-MS. heat->monitor 2. workup Cool, filter through celite, and concentrate the filtrate. monitor->workup purify Purify the crude product by column chromatography. workup->purify 3.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-proven insights into overcoming the common challenges associated with the Suzuki-Miyaura cross-coupling of haloquinolines. The unique electronic properties and coordinating ability of the quinoline nitrogen can introduce complexities not seen with simpler aryl halides, often leading to frustratingly low yields. This guide moves beyond generic advice to offer causal explanations and actionable protocols to help you optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the specific issues you may be observing at the bench.

Q1: My Suzuki coupling with a haloquinoline has a very low yield or failed completely. What are the first things I should check?

A1: When a reaction performs poorly, a systematic approach is crucial. Before diving into complex optimization, start with the fundamentals:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of your boronic acid.[1][2] Ensure your solvent is rigorously degassed (using methods like freeze-pump-thaw or by bubbling with argon/nitrogen for an extended period) and that the reaction is maintained under a positive pressure of an inert gas throughout.

  • Reagent Quality and Stoichiometry:

    • Haloquinoline: Verify its purity. Impurities can sometimes poison the catalyst.

    • Boronic Acid/Ester: These reagents can degrade over time, especially if they are electron-deficient or heteroaromatic.[1][3] A common side reaction is protodeboronation, where the C-B bond is cleaved by a proton source.[4][5] Using a fresh bottle or a more stable derivative like a pinacol ester or MIDA boronate is a reliable troubleshooting step.[4][6]

    • Catalyst/Ligand: Palladium precatalysts and, particularly, phosphine ligands are susceptible to oxidation.[1] Use fresh reagents that have been stored properly under an inert atmosphere.

  • Reaction Monitoring: Are you certain the reaction has failed, or is it just slow? Take time points to monitor the consumption of your starting material by TLC or LC-MS. Some catalyst systems, especially with challenging substrates like chloroquinolines, may require longer reaction times (12-24 hours).[7]

Q2: I'm observing a significant amount of dehalogenated quinoline byproduct. What is causing this and how can I stop it?

A2: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a prevalent and yield-killing side reaction, particularly with electron-deficient N-heterocycles like quinolines.[7]

The Cause (Causality): The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[7][8] This species can arise from several sources:

  • Bases: Strong alkoxide bases can undergo β-hydride elimination.

  • Solvents: Alcoholic solvents can be oxidized by the palladium complex to generate Pd-H.[8]

  • Water: Trace amounts of water can also be a source of protons leading to this pathway.[7]

Once formed, the Ar-Pd(II)-H intermediate can undergo reductive elimination faster than the desired transmetalation step, releasing the dehalogenated arene and regenerating the Pd(0) catalyst, which is then free to continue this parasitic cycle.

The Solutions:

  • Base Selection: Switch to a non-hydride-donating inorganic base. Finely powdered potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are excellent choices.[7][9]

  • Solvent Choice: Use anhydrous, aprotic solvents such as dioxane, toluene, or DMF.[10][11] If an alcoholic solvent must be used for solubility, consider a biphasic system like 2-MeTHF/H₂O, which can sometimes suppress dehalogenation.[12]

  • Ligand Modification: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the rates of oxidative addition and reductive elimination relative to the dehalogenation pathway.[7]

Diagram: Competing Pathways in Suzuki Coupling

Suzuki_vs_Dehalogenation cluster_main Desired Catalytic Cycle cluster_side Dehalogenation Side Reaction A Pd(0)L₂ B Ar-Pd(II)(X)L₂ A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(R)L₂ B->C Transmetalation (R-B(OR)₂ + Base) E Ar-Pd(II)(X)L₂ C->A Reductive Elimination D Ar-R (Product) C->D F Ar-Pd(II)(H)L₂ E->F Hydride Source (Base, Solvent, H₂O) F->A Reductive Elimination G Ar-H (Byproduct) F->G

Caption: The main Suzuki cycle (left) vs. the competing dehalogenation pathway (right).

Q3: My chloroquinoline is unreactive, while the bromo- and iodo-analogs work fine. How can I improve the yield for the chloride?

A3: This is a classic reactivity challenge. The C-Cl bond is significantly stronger and less polarized than C-Br or C-I bonds, making the rate-limiting oxidative addition step much slower.[7] To couple chloroquinolines effectively, you must use a more potent catalyst system.

The Solutions:

  • Advanced Ligands: Standard ligands like PPh₃ are often insufficient. You need highly active, electron-rich, and sterically bulky ligands that promote the difficult oxidative addition step. The "Buchwald ligands" are the industry standard here.

    • Recommended Ligands: SPhos, XPhos, RuPhos.[13]

    • Rationale: These ligands increase the electron density on the palladium center, making it more nucleophilic and reactive towards the C-Cl bond. Their bulkiness also promotes the final reductive elimination step.[14]

  • Modern Precatalysts: Using pre-formed Pd(II) precatalysts that rapidly generate the active Pd(0) species in situ can be more reliable than using Pd(OAc)₂ or Pd₂(dba)₃.

    • Recommended Precatalysts: XPhos Pd G2/G3, SPhos Pd G2/G3.[13] These are air-stable and provide reproducible results.

  • Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (e.g., 100-120 °C) to achieve a reasonable reaction rate.[15]

Catalyst System Haloquinoline Reactivity Key Features
Pd(PPh₃)₄Iodo, Bromo"Classic" catalyst, often works for more reactive halides. Can be sluggish.
PdCl₂(dppf)Iodo, BromoRobust and widely used, good for many substrates.[14]
Pd(OAc)₂ + SPhos/XPhosChloro, Bromo, IodoHighly active system for challenging chlorides and electron-rich substrates.[7]
XPhos Pd G3Chloro, Bromo, IodoAir-stable precatalyst, provides reliable generation of active Pd(0).[13]
Q4: I suspect my boronic acid is decomposing before it can couple (protodeboronation). How can I confirm and prevent this?

A4: Protodeboronation is the hydrolysis of the boronic acid to the corresponding arene, and it is a major pathway for reagent decomposition, especially with electron-deficient or heteroaromatic boronic acids.[1][4]

The Cause (Causality): The C-B bond is susceptible to cleavage by a proton source (protolysis), which can be water or acidic protons in the reaction medium. The reaction conditions (base, solvent, temperature) heavily influence the rate of this undesired reaction.[4]

The Solutions:

  • Use More Stable Boron Reagents: This is the most effective strategy. Instead of the boronic acid, use a derivative that is more stable to the reaction conditions but can still release the active species for transmetalation.

    • Pinacol Esters (BPin): Generally more stable than boronic acids but may require aqueous base for hydrolysis prior to transmetalation.[16]

    • Aryltrifluoroborates (BF₃K): Bench-stable crystalline solids that slowly release the boronic acid under basic conditions.[6]

    • MIDA Boronates: Exceptionally stable and compatible with chromatography. They are used in "slow-release" strategies to keep the instantaneous concentration of the free boronic acid low, thus minimizing side reactions.[4][5][6]

  • Optimize Reaction Conditions:

    • Base: Use the mildest base that is effective for your coupling (e.g., K₂CO₃ instead of stronger bases).

    • Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can suppress protodeboronation.[1]

    • Temperature & Time: Lowering the reaction temperature and shortening the reaction time can reduce the extent of decomposition.[1]

Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Low-Yielding Suzuki Coupling of a Haloquinoline

This protocol outlines a systematic screening approach to identify optimal conditions. Set up parallel reactions to test different parameters.

Materials:

  • Haloquinoline (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G2, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the haloquinoline (e.g., 0.5 mmol), the boronic acid/ester (e.g., 0.6 mmol), and the base (e.g., 1.5 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Reagent Addition: Add the palladium precatalyst and any additional ligand under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL) via syringe. If a biphasic system is desired, add the degassed water at this stage (e.g., Dioxane/H₂O 4:1).

  • Degassing (Final): Bubble argon or nitrogen gently through the reaction mixture for 10-15 minutes.

  • Reaction: Place the vial in a preheated heating block (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2h, 6h, 12h) and analyzing by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.[7]

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagent Quality (SM, Boronic Acid, Catalyst) start->check_reagents check_inert 2. Verify Inert Atmosphere (Degas Solvents) check_reagents->check_inert sm_remaining High SM Remaining? check_inert->sm_remaining dehalogenation Dehalogenation? sm_remaining->dehalogenation No sol_sm Increase Catalyst Activity: - Use Buchwald Ligand/Precat - Increase Temperature sm_remaining->sol_sm Yes protodeboronation Protodeboronation? dehalogenation->protodeboronation No sol_dehalo Change Conditions: - Use K₃PO₄ or K₂CO₃ - Use Aprotic Solvent dehalogenation->sol_dehalo Yes sol_proto Stabilize Boron Reagent: - Use BPin, MIDA, or BF₃K - Use Milder Base/Anhydrous protodeboronation->sol_proto Yes

Caption: A logical workflow for diagnosing low yields in Suzuki couplings of haloquinolines.

References

Managing homocoupling of boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Scientist's Guide to Managing Homocoupling of Boronic Acids

As a Senior Application Scientist, I've seen firsthand how the undesired homocoupling of boronic acids can complicate Suzuki-Miyaura reactions, leading to reduced yields and challenging purifications. This guide is designed to provide you with a deeper understanding of the issue and to offer practical, field-tested solutions. We will move beyond simple recipes and delve into the causality behind these side reactions, empowering you to troubleshoot effectively.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might be observing in your laboratory right now.

Q1: I'm seeing a significant biaryl byproduct with a mass corresponding to a dimer of my boronic acid. How do I confirm this is homocoupling and what are my immediate troubleshooting steps?

A1: Confirmation of the byproduct is the first critical step. The mass of the homocoupled product (Ar¹-Ar¹) will be double the mass of the aryl group of your boronic acid (Ar¹-B(OH)₂), minus the B(OH)₂ group, plus a hydrogen. You can readily confirm this using LC-MS analysis of your crude reaction mixture.

Once confirmed, the most common culprit is the presence of oxygen, which mediates an oxidative homocoupling pathway. Your immediate actions should focus on rigorously eliminating oxygen from your reaction system.

Immediate Action Protocol: Achieving an Oxygen-Free Environment

  • Solvent Degassing: Before use, sparge your reaction solvent (e.g., dioxane, toluene, DMF) with an inert gas like argon or nitrogen for at least 30-60 minutes. Alternatively, the freeze-pump-thaw method (three cycles) is highly effective for removing dissolved oxygen.

  • Reagent Handling: Solid reagents, especially the base and the boronic acid itself, can adsorb atmospheric oxygen. If you suspect contamination, gently dry the solids under vacuum before use.

  • Reaction Setup:

    • Assemble your glassware and flame-dry it under vacuum to remove adsorbed moisture and air.

    • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

    • Add your solid reagents (palladium catalyst, ligand, base, boronic acid, aryl halide) to the flask.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three to five times.

    • Finally, add your degassed solvent via a cannula or a gas-tight syringe.

This meticulous setup is often sufficient to dramatically reduce or eliminate oxygen-mediated homocoupling.

Q2: My reaction starts cleanly, but the homocoupling byproduct accumulates as the reaction progresses, especially towards the end. What does this signify?

A2: This observation strongly suggests that the homocoupling is palladium-catalyzed and becomes competitive only after your limiting reagent (often the aryl halide) has been significantly consumed. The palladium(0) catalyst, now with fewer aryl halide molecules to react with, can instead engage in a catalytic cycle with the excess boronic acid, leading to the undesired Ar¹-Ar¹ product.

Core Issue & Strategy: The problem lies in the relative rates of the desired cross-coupling versus the undesired homocoupling. Your goal is to optimize conditions to favor the former.

Troubleshooting Workflow:

G start High Homocoupling Detected (Late Reaction Stage) q1 Is the Pd(0) catalyst lingering after Ar²-X is consumed? start->q1 q2 Is Reductive Elimination of Ar¹-Ar² slow? q1->q2 No/Unsure a1 Adjust Stoichiometry: Use slight excess of Boronic Acid (1.1-1.2 equiv.) q1->a1 Yes a2 Switch to a Ligand that Accelerates Reductive Elimination q2->a2 Yes a4 Consider a Weaker Base (e.g., K₃PO₄ instead of K₂CO₃) to modulate transmetalation q2->a4 No/Unsure a3 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, Buchwald-type ligands) a2->a3

Caption: Troubleshooting workflow for late-stage homocoupling.

Explanation:

  • Stoichiometry: Using a large excess of boronic acid can exacerbate the problem. Aim for a modest excess (e.g., 1.1–1.5 equivalents) to ensure the aryl halide is consumed efficiently without leaving a large reservoir of boronic acid for the catalyst to react with at the end.

  • Ligand Choice: The ligand is your most powerful tool here. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are designed to accelerate the final, product-forming reductive elimination step. This makes the desired cross-coupling kinetically much faster than the competing homocoupling pathway.

Frequently Asked Questions (FAQs)

This section covers the fundamental principles behind boronic acid homocoupling.

Q3: What are the primary mechanisms of boronic acid homocoupling in Suzuki reactions?

A3: There are two primary, well-established pathways for the formation of the homocoupled biaryl byproduct (Ar¹-Ar¹):

  • Oxygen-Mediated Oxidative Homocoupling: This pathway does not necessarily require a palladium catalyst and can even occur before you add your catalyst to the flask. It is promoted by a base and trace amounts of oxygen. The proposed mechanism involves the formation of a boronate anion, which undergoes oxidation to generate aryl radicals that then dimerize. This is why rigorous exclusion of oxygen is paramount.

  • Palladium-Catalyzed Homocoupling: This pathway is part of a competing catalytic cycle. It becomes significant when the concentration of the aryl halide (Ar²-X) is low. The cycle can proceed via two main routes:

    • Double Transmetalation: A diarylpalladium(II) intermediate, LₙPd(Ar¹)₂, can be formed by two sequential transmetalation events with the boronic acid. This intermediate then undergoes reductive elimination to yield the Ar¹-Ar¹ homodimer and regenerate Pd(0).

    • Redox-Catalyzed Pathway: A Pd(II) species can oxidize the boronic acid, leading to the formation of aryl radicals which then combine.

The diagram below illustrates how the palladium-catalyzed homocoupling pathway competes directly with the desired Suzuki-Miyaura cross-coupling cycle.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)Lₙ ox_add Oxidative Addition (Ar²-X) pd0->ox_add pd0_homo Pd(0)Lₙ pd_ii_complex LₙPd(II)(Ar²)(X) ox_add->pd_ii_complex transmetal Transmetalation (Ar¹-B(OH)₂) pd_ii_complex->transmetal note This branch becomes significant when [Ar²-X] is low. pd_ii_complex->note diaryl_pd_ii LₙPd(II)(Ar¹)(Ar²) transmetal->diaryl_pd_ii red_elim Reductive Elimination diaryl_pd_ii->red_elim red_elim->pd0 Regenerates Catalyst product Product Ar¹-Ar² red_elim->product transmetal1 Transmetalation 1 (Ar¹-B(OH)₂) pd0_homo->transmetal1 monoaryl_pd_ii LₙPd(II)(Ar¹)(OH) transmetal1->monoaryl_pd_ii transmetal2 Transmetalation 2 (Ar¹-B(OH)₂) monoaryl_pd_ii->transmetal2 diaryl_pd_ii_homo LₙPd(II)(Ar¹)(Ar¹) transmetal2->diaryl_pd_ii_homo red_elim_homo Reductive Elimination diaryl_pd_ii_homo->red_elim_homo red_elim_homo->pd0_homo Regenerates Catalyst byproduct Byproduct Ar¹-Ar¹ red_elim_homo->byproduct note->diaryl_pd_ii_homo

Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.

Q4: How do my choices of ligand, base, and solvent impact the rate of homocoupling?

A4: These parameters are critically interlinked and create a reaction environment that can either favor or suppress homocoupling.

ParameterRecommendation to Minimize HomocouplingRationale & Scientific Justification
Ligand Use bulky, electron-donating phosphines (e.g., SPhos, XPhos, RuPhos, cataCXium® A).These ligands accelerate the rate-limiting reductive elimination step of the desired product (Ar¹-Ar²). This makes the main catalytic cycle kinetically far more efficient, outcompeting the slower homocoupling pathway.
Base Use a moderately weak, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).The base is required to form the active boronate species for transmetalation. However, overly strong bases (like NaOH or KOH) can promote side reactions, including protodeboronation (replacement of -B(OH)₂ with -H) and catalyst degradation.
Solvent Use polar aprotic solvents (e.g., Dioxane, THF, Toluene, DME).The solvent must solubilize the reactants and catalyst complex. The choice can influence the rates of the different steps in the catalytic cycle. For instance, the addition of water or ethanol can sometimes accelerate the reaction but may also increase the risk of protodeboronation.
Temperature Use the lowest temperature that provides a reasonable reaction rate.Like most side reactions, homocoupling rates are temperature-dependent. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can often suppress the formation of byproducts while still allowing the desired transformation to proceed to completion, albeit more slowly.

By methodically adjusting these parameters, you can fine-tune your reaction to significantly favor the formation of your desired cross-coupled product. Always change one variable at a time during optimization to clearly understand its effect.

Technical Support Center: Optimizing Temperature and Reaction Time for Quinoline Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline modifications. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing temperature and reaction time in quinoline synthesis and functionalization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your experiments.

Section 1: Core Principles of Temperature and Time Optimization

Optimizing temperature and reaction time is a critical balancing act in chemical synthesis. For quinoline modifications, these parameters fundamentally govern reaction kinetics, product yield, and selectivity. Understanding the underlying principles is paramount to troubleshooting and developing robust protocols.

Why Temperature Matters: Kinetics vs. Thermodynamics

In many quinoline syntheses, a mixture of products is possible. The distribution of these products is often dictated by whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures, the reaction favors the product that is formed fastest, i.e., the one with the lowest activation energy. This product is not necessarily the most stable.

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome higher activation barriers and even reverse less stable product formation. This leads to the most thermodynamically stable product dominating.

A classic example is the Conrad-Limpach-Knorr synthesis . At lower temperatures, the kinetically favored 4-hydroxyquinoline is the major product. At higher temperatures (e.g., ~140 °C), the reaction shifts to thermodynamic control, yielding the more stable 2-hydroxyquinoline.[1] Careful temperature control is therefore essential for selective synthesis.

The Role of Reaction Time

Reaction time is intrinsically linked to temperature. Higher temperatures generally lead to faster reaction rates, allowing for shorter reaction times.[2][3] However, prolonged reaction times, even at optimal temperatures, can lead to:

  • Decomposition: Sensitive starting materials or products may degrade over time, especially at elevated temperatures.[2][4]

  • Byproduct Formation: Side reactions can become more prevalent with extended reaction times.

  • Racemization: For chiral quinolines, prolonged exposure to heat can lead to a loss of stereochemical integrity.

Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal point to quench the reaction, maximizing product yield while minimizing degradation and side reactions.[4][5]

Section 2: Troubleshooting Common Quinoline Syntheses

This section provides troubleshooting guidance for several classical and modern quinoline synthesis methods, focusing on temperature and time-related issues.

The Skraup Synthesis

The Skraup synthesis is a powerful method for producing quinolines but is notoriously exothermic and can be violent if not properly controlled.[6][7]

Problem: Reaction is too vigorous and difficult to control, leading to significant tar formation.

  • Causality: The reaction of aniline with glycerol in the presence of a strong acid (sulfuric acid) and an oxidizing agent is highly exothermic.[6][7] Uncontrolled temperature spikes lead to polymerization and charring of the reagents.[8][9]

  • Solutions & Protocol Adjustments:

    • Moderators: The addition of ferrous sulfate (FeSO₄) or boric acid can help to moderate the reaction's vigor.[9][10]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly with efficient stirring and cooling to dissipate heat.[7][9][11]

    • Temperature Management: Gently heat the mixture to initiate the reaction. Once it begins, the heat source should be removed to allow the exotherm to sustain the reaction. If it becomes too vigorous, external cooling may be necessary. Maintain a steady reflux once the initial exotherm subsides.[9][11]

ParameterRecommendationRationale
Initial Heating Gentle, to initiateAvoids rapid, uncontrolled exotherm
Exothermic Phase Remove external heatAllows the reaction's own heat to drive it
Post-Exotherm Maintain reflux (e.g., 140-150°C)Ensures reaction goes to completion
Reaction Time 3-4 hours at refluxAllows for complete cyclization and oxidation
The Doebner-von Miller Synthesis

A variation of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated carbonyl compounds and is prone to polymerization side reactions.[12]

Problem: Low yield due to the formation of polymeric tar.

  • Causality: The acidic conditions can promote the self-polymerization of the α,β-unsaturated aldehyde or ketone.

  • Solutions & Protocol Adjustments:

    • Gradual Addition: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline.[5] This keeps the instantaneous concentration of the carbonyl compound low, favoring the desired reaction pathway over polymerization.[9]

    • Temperature Control: Refluxing the reaction mixture is typical. However, if polymerization is excessive, consider lowering the temperature and extending the reaction time.

Problem: Presence of dihydroquinoline or tetrahydroquinoline impurities.

  • Causality: The final step of this synthesis is the oxidation of a dihydroquinoline intermediate.[5] Incomplete oxidation due to an insufficient amount of oxidizing agent, or suboptimal temperature and time, will result in these hydrogenated impurities.[5]

  • Solutions & Protocol Adjustments:

    • Optimize Oxidation Conditions: The oxidation step may require prolonged reaction times or higher temperatures to proceed to completion.[5] Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.

    • Choice of Oxidant: While traditional oxidants like nitrobenzene or arsenic acid are used, cleaner alternatives such as air, hydrogen peroxide, or selenium dioxide can be considered.[5]

The Gould-Jacobs Reaction

This reaction involves the thermal cyclization of an anilidomethylenemalonate intermediate and is highly temperature-dependent.[2][13]

Problem: Low yield of the desired 4-hydroxyquinoline.

  • Causality: The intramolecular cyclization step requires high temperatures, often exceeding 250°C.[2][4] However, at these temperatures, the product can also degrade. This necessitates a careful balance between temperature and reaction time.[2]

  • Solutions & Protocol Adjustments:

    • Systematic Optimization: A thorough investigation of temperature and time is necessary to find the optimal conditions.[2]

    • Microwave Synthesis: Microwave irradiation can be a highly effective method for this reaction, often providing higher yields in significantly shorter times.[2] For example, heating at 300°C for just 5 minutes via microwave can yield better results than conventional heating for longer periods.[2]

Heating MethodTemperature (°C)Time (min)Yield (%)Reference
Microwave250301[2]
Microwave3003028[2]
Microwave300547[2]
The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.

Problem: Low or no product formation.

  • Causality: The reaction may not have been heated to a sufficient temperature or for a long enough duration for the condensation and subsequent cyclization to occur.

  • Solutions & Protocol Adjustments:

    • Microwave Assistance: Microwave-assisted synthesis can dramatically accelerate this reaction. For instance, using acetic acid as both a solvent and catalyst with microwave irradiation at 160°C can lead to excellent yields in as little as 5 minutes, compared to days with poor yields under conventional heating.[3][14]

    • Catalyst Choice: While often base-catalyzed, acid catalysts like p-toluenesulfonic acid or iodine can also be effective, particularly under solvent-free or microwave conditions.[4][15]

Section 3: Optimizing Modern Quinoline Functionalization Methods

Modern methods often employ transition metal catalysis for C-H activation, allowing for direct functionalization of the quinoline core. Temperature and time remain critical parameters in these reactions.

Palladium-Catalyzed C-H Functionalization

Problem: Low yield in Pd-catalyzed C-H arylation/alkenylation.

  • Causality: C-H activation is often the rate-limiting step and typically requires elevated temperatures to proceed efficiently.[16] However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.

  • Solutions & Protocol Adjustments:

    • Systematic Temperature Screening: Gradually increase the reaction temperature, carefully monitoring for both product formation and any signs of decomposition.[16]

    • Ligand and Additive Optimization: The choice of ligand and the presence of additives can significantly influence the required temperature. For instance, in the C2-arylation of quinoline N-oxides, sterically demanding ligands like X-Phos and silver salt additives can improve yields and may allow for lower reaction temperatures.[16]

    • Solvent Choice: The solvent can affect the reaction temperature and the stability of the catalytic species. Aprotic polar solvents like DMF or DMSO are common.[17]

Problem: Poor regioselectivity (e.g., mixture of C2 and C8 functionalization).

  • Causality: The intrinsic electronic and steric properties of the quinoline ring can lead to competitive reactivity at different positions. The catalyst and reaction conditions play a crucial role in directing the functionalization.

  • Solutions & Protocol Adjustments:

    • Catalyst System: While palladium catalysts often favor C2 functionalization, rhodium-based catalysts may exhibit higher selectivity for the C8 position.[16]

    • Directing Groups: The use of a directing group, such as an N-oxide, can effectively steer the functionalization to a specific position (often C8 or C2).[16]

Lithiation and Subsequent Functionalization

Direct lithiation of quinolines can be challenging due to the possibility of nucleophilic addition to the pyridine ring.

Problem: Competing nucleophilic addition instead of desired lithiation.

  • Causality: Organolithium reagents are strong nucleophiles. At higher temperatures, they can add to the electron-deficient quinoline ring system.

  • Solutions & Protocol Adjustments:

    • Low-Temperature Conditions: Performing the reaction at very low temperatures (e.g., -78°C) is crucial to favor halogen-metal exchange or deprotonation over nucleophilic addition.[18][19] The stability of the directing group can also be a factor, with low temperatures being necessary to prevent nucleophilic attack on electrophilic groups.[20]

Section 4: Experimental Protocols and Workflows

General Experimental Workflow for Microwave-Assisted Quinoline Synthesis

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Combine Reactants & Solvent in Microwave Vessel seal_vessel Seal Vessel prep_reactants->seal_vessel set_params Set Temperature, Time, & Power Parameters seal_vessel->set_params run_mw Run Microwave Program set_params->run_mw cool_reaction Cool to Room Temperature run_mw->cool_reaction quench_purify Quench, Extract, & Purify Product cool_reaction->quench_purify analyze Characterize Final Product (NMR, MS, etc.) quench_purify->analyze

Caption: General experimental workflow for microwave-assisted quinoline synthesis.

Troubleshooting Logic for Low Product Yield

G start Low Product Yield check_temp Is Reaction Temperature Optimal? start->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_reagents Are Reagents Pure and Dry? check_time->check_reagents Yes increase_time Increase Reaction Time check_time->increase_time No check_catalyst Is Catalyst Active? check_reagents->check_catalyst Yes purify_reagents Purify/Dry Reagents check_reagents->purify_reagents No change_catalyst Use Fresh/Alternative Catalyst check_catalyst->change_catalyst No success Yield Improved check_catalyst->success Yes increase_temp->success increase_time->success purify_reagents->success change_catalyst->success

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave irradiation for quinoline synthesis?

A1: Microwave-assisted synthesis offers several significant benefits over conventional heating, including dramatically reduced reaction times (minutes versus hours), often higher product yields, and improved product purity. [21][22]This is due to the efficient, direct, and uniform heating of the reaction mixture, which accelerates reaction rates. [21] Q2: My reaction works well at a small scale, but the yield drops upon scale-up. What role does temperature play in this?

A2: Heat dissipation is a major challenge in scaling up reactions. Exothermic reactions that are easily controlled in a small flask can become problematic in a larger reactor due to a lower surface-area-to-volume ratio. This can lead to localized "hot spots" where the temperature is much higher than the bulk, causing decomposition and tar formation. For endothermic reactions, inefficient heating in a large vessel can result in a lower-than-desired internal temperature, slowing the reaction and leading to incomplete conversion in a given time. Careful engineering controls for heating and cooling are essential for successful scale-up.

Q3: How do I choose between kinetic and thermodynamic conditions for my quinoline modification?

A3: The choice depends on the desired product. If you are targeting the product that forms fastest, even if it's less stable, use kinetic control (lower temperatures, shorter reaction times). If your target is the most stable product, use thermodynamic control (higher temperatures, longer reaction times to allow for equilibrium to be reached). A preliminary literature search for the specific transformation or related reactions can often provide guidance on the expected kinetic and thermodynamic products.

Q4: Can solvent choice affect the optimal temperature and reaction time?

A4: Absolutely. The boiling point of the solvent sets the maximum temperature achievable at atmospheric pressure. High-boiling solvents like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene are often used for high-temperature cyclizations, such as in the Gould-Jacobs or Conrad-Limpach syntheses, and can improve yields compared to neat (solvent-free) reactions. [4]For microwave synthesis, polar solvents like DMF and DMSO are often chosen because they couple efficiently with microwaves, allowing for rapid heating. [21]

References

Technical Support Center: Purification of Brominated Quinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the complex purification of brominated quinoline isomers. The separation of these isomers is a significant challenge due to their nearly identical physicochemical properties, which often leads to difficulties in achieving high purity required for downstream applications. This resource is designed to provide both foundational understanding and actionable protocols to overcome these hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, offering explanations and step-by-step solutions.

Q1: My brominated quinoline isomers are co-eluting during silica gel column chromatography. How can I achieve separation?

A1: This is the most common challenge, arising from the subtle differences in polarity between positional isomers. The position of the bromine atom on the quinoline ring only slightly alters the molecule's interaction with the stationary phase. Here are several strategies to resolve this issue, from optimizing your current method to employing orthogonal techniques.

Core Insight: The key is to exploit subtle differences in electronic distribution and steric hindrance. A shallow gradient and high-efficiency packing are paramount for resolving compounds with a small separation factor (α).

Troubleshooting Steps:

  • Optimize Normal-Phase Chromatography:

    • Shallow the Gradient: A slow, shallow gradient increases the residence time on the column, allowing more opportunities for separation. If you are running an isocratic elution, systematically decrease the percentage of the polar solvent.

    • Increase Column Length/Decrease Particle Size: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates (N), which enhances resolution.

    • Optimize Solvent System: While Hexanes/Ethyl Acetate is common, other solvent systems can offer different selectivity.[1][2] Experiment with systems that offer different types of interactions (e.g., dipole-dipole, hydrogen bonding). See the table below for suggestions.

    • Consider Alternative Adsorbents: If silica gel fails, alumina (basic, neutral, or acidic) can offer different selectivity based on Lewis acid/base interactions with the quinoline nitrogen and bromine substituent.[1]

  • Employ Orthogonal Chromatography:

    • Definition: Orthogonal chromatography uses separation mechanisms that are distinct from one another.[3] If normal-phase (adsorption) fails, switching to a method based on a different principle, like partitioning, is a powerful strategy.[4]

    • Supercritical Fluid Chromatography (SFC): This is an excellent, often superior, technique for isomer separation.[5][6] SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to fast, high-efficiency separations.[7][8] It is considered a form of normal-phase chromatography but offers unique selectivity.[6]

    • Counter-Current Chromatography (CCC): This liquid-liquid chromatography technique avoids solid stationary phases altogether, partitioning the isomers between two immiscible liquid phases.[9][10][11] It is particularly effective for separating closely related compounds.[10][12]

Table 1: Alternative Solvent Systems for Normal-Phase Chromatography

Solvent SystemInteraction TypeApplication Notes
Toluene / Acetoneπ-π stacking, dipoleToluene can interact with the aromatic quinoline system, offering unique selectivity.
Dichloromethane / MethanolDipole, H-bond acceptor/donorA more polar system. Use a very small percentage of methanol (0.5-2%) initially.
Diethyl Ether / HexanesDipole, weak H-bond acceptorCan sometimes provide better separation than ethyl acetate for certain isomers.

Experimental Protocol: Developing a Shallow Gradient for Silica Gel Chromatography

  • TLC Analysis: First, identify a solvent system where the desired isomer has an Rf value of approximately 0.3-0.4 and there is maximal separation between the spots.[1]

  • Column Packing: Prepare a slurry of silica gel in your non-polar solvent (e.g., hexanes) and pack the column carefully to avoid air bubbles or cracks.[1]

  • Sample Loading: Use a dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[1] Carefully add this to the top of your packed column.

  • Elution: Start eluting with 100% of the non-polar solvent.

  • Gradient Introduction: Slowly and incrementally increase the percentage of the polar solvent. For example, increase the polar solvent concentration by 0.5% every 2-3 column volumes.

  • Fraction Collection: Collect small, uniform fractions and analyze them by TLC or HPLC to identify the pure fractions.

Diagram 1: Decision Workflow for Isomer Co-elution

G start Isomers Co-eluting on Silica Gel? optimize_np Optimize Normal-Phase start->optimize_np Yes shallow_grad 1. Use Shallower Gradient optimize_np->shallow_grad change_ss 2. Change Solvent System shallow_grad->change_ss change_ad 3. Try Alumina change_ss->change_ad check_sep Separation Achieved? change_ad->check_sep orthogonal Switch to Orthogonal Method check_sep->orthogonal No end Pure Isomers check_sep->end Yes sfc Supercritical Fluid Chromatography (SFC) orthogonal->sfc ccc Counter-Current Chromatography (CCC) orthogonal->ccc sfc->end ccc->end fail Consult Specialist

Caption: Decision tree for troubleshooting co-eluting isomers.

Q2: I'm trying to purify my bromoquinoline by recrystallization, but it's "oiling out" or the purity isn't improving. What can I do?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Poor purity improvement suggests that the isomers have very similar solubilities and are co-crystallizing.

Core Insight: Successful recrystallization relies on a significant difference in the solubility of the desired compound and its impurities in a given solvent at high and low temperatures.[13][14] For isomers, this difference can be minimal.

Troubleshooting Steps:

  • Systematic Solvent Selection:

    • The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[14]

    • Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).

    • Mixed-Solvent System: This is often the key. Find a "good" solvent that readily dissolves your compound and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[15] Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.[16]

  • Control the Cooling Rate:

    • CRITICAL: Do not rush the cooling process. Rapid cooling (e.g., putting the flask directly into an ice bath) promotes precipitation rather than crystallization, trapping impurities.[1][15]

    • Allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary. Once at room temperature, it can be moved to a refrigerator and finally to an ice bath to maximize yield.[13]

  • Consider Derivative Formation:

    • If direct crystallization fails, you can temporarily alter the molecule's properties. The basic nitrogen of the quinoline ring can be protonated to form a salt (e.g., hydrochloride).[17]

    • The resulting salt will have vastly different solubility and crystallization properties. Purify the salt by recrystallization, then neutralize it with a base (e.g., NaHCO₃) to regenerate the purified free base.[18]

Diagram 2: Flowchart for Recrystallization Solvent Screening

G start Start: Crude Bromoquinoline Solid test_single Test Single Solvents (e.g., EtOH, Toluene, EtOAc) start->test_single dissolves_cold Dissolves in cold solvent? test_single->dissolves_cold dissolves_cold->test_single Yes, try another dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No dissolves_hot->test_single No, try another crystals_cool Crystals form on cooling? dissolves_hot->crystals_cool Yes success Solvent Found! crystals_cool->success Yes test_mixed Test Mixed-Solvent System crystals_cool->test_mixed No find_good 1. Find 'Good' Solvent (dissolves compound well) test_mixed->find_good find_poor 2. Find Miscible 'Poor' Solvent (compound is insoluble) find_good->find_poor perform_mixed Perform Mixed-Solvent Recrystallization find_poor->perform_mixed perform_mixed->success

Caption: Systematic approach for selecting a recrystallization solvent.

Frequently Asked Questions (FAQs)
Q3: Why is the purification of brominated quinoline isomers inherently difficult?

A3: The difficulty stems from two primary sources: the synthesis and the physical properties of the isomers.

  • Synthetic Challenges: Direct electrophilic bromination of the quinoline ring often lacks regioselectivity, leading to the formation of multiple positional isomers in the crude reaction mixture.[19][20] For example, direct bromination frequently yields a mixture of 5- and 8-bromoquinolines.[19] The specific isomer distribution is highly dependent on reaction conditions, making the starting point for purification a complex mixture.[21][22]

  • Physicochemical Similarity: Positional isomers have the same molecular formula and weight. The introduction of a bromine atom at different positions on the quinoline scaffold results in only minor variations in polarity, dipole moment, boiling point, and solubility. These subtle differences make separation by standard techniques like chromatography and recrystallization challenging, as these methods rely on exploiting larger variances in physical properties.[23]

Q4: What is a good general workflow for purifying a crude bromoquinoline synthesis reaction?

A4: A multi-step, orthogonal approach is most effective for tackling a crude reaction mixture.

  • Initial Workup (Acid-Base Extraction): First, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic quinoline isomers will move to the aqueous layer, leaving behind non-basic impurities.[1] Separate the layers, then basify the aqueous layer (e.g., with NaOH) and extract the quinolines back into an organic solvent. This is an excellent bulk purification step but will not separate the isomers from each other.[1]

  • Primary Purification (Chromatography): Use flash column chromatography on silica gel as the main purification step to separate the isomers. This is where the optimization described in Q1 is critical.

  • Final Polishing (Recrystallization): For fractions that are highly enriched in the desired isomer but still contain minor impurities, recrystallization is an ideal final step to achieve high purity.

Diagram 3: General Purification Workflow

G A Crude Reaction Mixture B Step 1: Acid-Base Extraction A->B C Removal of Non-Basic Impurities B->C D Step 2: Column Chromatography C->D E Separation of Isomers D->E F Step 3: Recrystallization E->F G Final Polishing F->G H High Purity Isomer G->H

Caption: A multi-step strategy for bromoquinoline purification.

Q5: What analytical methods are best for assessing the purity of my final product?

A5: No single technique tells the whole story. A combination of methods is required for comprehensive purity assessment and structural confirmation.[24]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis.[24][25][26] A validated HPLC method can determine the area percentage of your main peak relative to impurities. Using a photodiode array (PDA) detector can help identify co-eluting peaks if the UV spectra differ.[27]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile or semi-volatile impurities, including residual solvents and certain isomeric byproducts.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (specifically ¹H NMR) is essential for confirming the identity and isomeric structure of your compound. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. For quantitative purity assessment without a reference standard, quantitative NMR (qNMR) can be used.[25]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your product and any impurities, helping to identify them.[25][27]

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrimary UseStrengthsLimitations
HPLC-UV/PDA Quantitative PurityRobust, high throughput, excellent for non-volatile impurities.[24][25]May not separate all isomers; requires a reference standard for absolute quantification.
GC-MS Volatile Impurity IDHigh resolution for volatile compounds; provides structural info from MS.[25]Limited to thermally stable and volatile compounds.
NMR Structural ConfirmationUnambiguously determines isomer structure; qNMR provides absolute purity.[25]Lower sensitivity than chromatographic methods; requires a high-field instrument.
LC-MS Impurity IdentificationProvides molecular weight data for unknown peaks.[27]Ionization efficiency can vary; may not distinguish isomers without chromatographic separation.

References

Improving the stability of boronic esters in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organoboron chemistry. As Senior Application Scientists, we understand the nuances and challenges of modern synthetic chemistry. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, practical solutions for improving the stability and performance of boronic esters in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why should I use a boronic ester instead of a boronic acid?

A: The choice between a boronic acid and its ester is a classic trade-off between reactivity and stability.[1]

  • Boronic Acids: These are generally more reactive and can lead to faster reaction times.[1][2] This heightened reactivity stems from the Lewis acidity of the free boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of stability. Boronic acids are often susceptible to decomposition pathways like protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and reduce shelf-life.[1][3][4][5]

  • Boronic Esters: Converting a boronic acid to an ester, such as a pinacol ester (Bpin), significantly enhances its stability.[1][2] Boronic esters are typically crystalline solids that are easier to handle, purify by chromatography, and store for long periods.[1] This stability is crucial for multi-step syntheses and for substrates that are inherently unstable as free boronic acids (e.g., certain heteroaromatics).[6][7][8] The trade-off is often a slower reaction rate, as many esters are believed to hydrolyze in situ back to the more reactive boronic acid under aqueous basic conditions, although direct transmetalation from the ester is also possible.[1][9][10]

Q2: What are the primary pathways through which my boronic ester can decompose during a reaction?

A: There are three main degradation pathways that can compete with your desired cross-coupling reaction, leading to lower yields and unwanted byproducts.

  • Protodeboronation: This is the most common side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11] It is essentially the protonolysis of your reagent and is often accelerated by the presence of protic sources (like water), heat, and basic or acidic conditions.[11][12] Certain substrates, like electron-deficient or some heteroaryl boronic esters, are particularly prone to this issue.[6][10]

  • Hydrolysis: While sometimes a necessary step for activation, uncontrolled or premature hydrolysis can be problematic. Acyclic boronic esters are highly unstable towards hydrolysis.[13] Cyclic esters, like pinacolates, are more robust, but can still hydrolyze back to the boronic acid, which may then be susceptible to other degradation pathways if it doesn't quickly engage in the catalytic cycle.[3][14] The stability against hydrolysis generally increases with steric bulk around the boron center.[3]

  • Oxidation: The C-B bond can be oxidized, particularly in the presence of air or other oxidants, to form phenol byproducts from arylboronic esters. This is a lesser issue with stable esters but can affect the corresponding boronic acids if they are generated prematurely by hydrolysis.

Q3: Which boronic ester should I choose for maximum stability?

A: The choice of diol used to form the ester has a profound impact on its stability. Stability generally increases with steric hindrance and the presence of intramolecular coordination.

Boronic Ester TypeProtecting Diol/GroupRelative Stability & CharacteristicsCommon Deprotection
Pinacol Ester (Bpin) PinacolThe most common and popular choice. Good balance of stability for purification and reactivity for direct use in coupling.[3] Can be sluggish in some cases.[2][6]Acidic hydrolysis (often requires heat); milder stepwise methods via trifluoroborates are available.[3]
Neopentylglycol Ester NeopentylglycolForms a stable six-membered ring. Generally more stable than five-membered ring analogs like pinacol esters.[15][16]Similar to pinacol esters, often requiring acidic conditions.
MIDA Ester N-methyliminodiacetic acidExceptionally stable, air-stable solids.[8] Used in a "slow-release" strategy where the boronic acid is gradually liberated under basic conditions, minimizing its concentration and thus decomposition.[8][11][17]Mild basic hydrolysis (e.g., aq. NaOH, NaHCO₃). Stable to other conditions.[3]
Diethanolamine Ester DiethanolamineForms a stable bicyclic structure with an internal B-N coordination bond, significantly enhancing stability. These are often crystalline, air- and water-stable solids.[16][18]Can often be used directly in coupling reactions with a protic solvent.[18]
Catechol Ester CatecholElectron-deficient and generally more reactive than pinacol esters but less stable to hydrolysis.[10][15]Sensitive to hydrolysis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your cross-coupling experiments.

Problem 1: My reaction has low yield, and I see significant amounts of the protodeboronated arene/heteroarene.
  • Primary Cause: The rate of protodeboronation is competing with or exceeding the rate of transmetalation. This is common with unstable boronic esters, especially under harsh basic conditions or in the presence of excess water.[7][11]

  • Scientific Explanation: Protodeboronation can be catalyzed by both acid and base.[11] Under the basic conditions of most Suzuki-Miyaura couplings, a boronate species forms, which then reacts with a proton source (like water) in the rate-limiting step to cleave the C-B bond.[11]

  • Solutions & Causality:

    • Switch to a More Stable Ester: The most effective solution is to prevent the problem at its source. Convert your boronic acid to a highly stable derivative like a MIDA boronate[8] or a diethanolamine adduct.[18] This "slow-release" approach keeps the concentration of the sensitive free boronic acid low at any given time, favoring cross-coupling over decomposition.[11][17]

    • Use Anhydrous Conditions: Rigorously dry your solvents and reagents. While some water is often necessary for the hydrolysis of stable esters and to dissolve the base, excess water provides a ready proton source for protodeboronation.[7]

    • Optimize the Base: A very strong, nucleophilic base can accelerate decomposition. Consider switching from bases like NaOH or KOH to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective but generally provide a cleaner reaction profile for sensitive substrates.[7]

    • Lower the Temperature: If the reaction is thermally stable, running it at a lower temperature can slow the rate of decomposition relative to the catalytic turnover.

Problem 2: My reaction is extremely sluggish or stalls completely, even with a pinacol ester.
  • Primary Cause: The boronic ester is too stable under the reaction conditions, leading to a very slow or non-existent transmetalation step.

  • Scientific Explanation: While stability is good for storage, excessive stability can hinder the reaction. The transmetalation step requires the formation of a palladium-boron intermediate.[9][10] Highly sterically hindered esters (like some pinacol or neopentylglycol derivatives) can make the boron center less accessible to the palladium complex.[10][19] While hydrolysis to the boronic acid can overcome this, the hydrolysis itself may be the rate-limiting step under certain conditions.[15][20]

  • Solutions & Causality:

    • Change the Solvent System: Adding a controlled amount of a protic solvent (e.g., using a 10:1 mixture of dioxane/water) can facilitate the in situ hydrolysis of the ester to the more reactive boronic acid.

    • Switch to a More Reactive Ester: Consider using a catechol boronic ester. The electron-withdrawing nature of the catechol ring makes the boron atom more Lewis acidic, which can accelerate transmetalation.[10]

    • Increase Base Strength/Concentration: A stronger base can sometimes accelerate the formation of the active boronate species required for transmetalation.

    • Use a More Active Catalyst System: Modern, highly active phosphine ligands (e.g., Buchwald or Fu-type ligands) can create a more reactive palladium center that is capable of activating even very stable boronic esters.

Problem 3: I am observing significant homocoupling of my boronic ester.
  • Primary Cause: The presence of oxidants (typically atmospheric oxygen) or Pd(II) species in the reaction mixture.[12]

  • Scientific Explanation: Homocoupling (R-B(OR)₂ + R-B(OR)₂ → R-R) is a palladium-catalyzed process that competes with the desired cross-coupling. It is often initiated by Pd(II) species and promoted by oxygen, which can re-oxidize Pd(0) to Pd(II) if the catalytic cycle is interrupted.[12]

  • Solutions & Causality:

    • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the catalyst. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.

    • Use a Pd(0) Source: Start with a Pd(0) precatalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) to minimize the initial concentration of Pd(II).

    • Ensure Ligand Integrity: Use a sufficient excess of a phosphine ligand. The ligand stabilizes the Pd(0) state and prevents oxidative side reactions.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving common issues related to boronic ester stability.

TroubleshootingWorkflow start Reaction Start: Low Yield or Byproducts check_byproducts Identify Major Byproduct(s) (GC-MS, LC-MS, NMR) start->check_byproducts protodeboronation Protodeboronation Product (Ar-H) check_byproducts->protodeboronation C-B Cleavage homocoupling Homocoupling Product (Ar-Ar) check_byproducts->homocoupling Dimerization no_reaction Starting Material Unchanged (Sluggish/No Reaction) check_byproducts->no_reaction Inert sol_proto Solution: 1. Use more stable ester (MIDA). 2. Use anhydrous conditions. 3. Optimize base (K3PO4). 4. Lower temperature. protodeboronation->sol_proto sol_homo Solution: 1. Rigorous degassing. 2. Use Pd(0) precatalyst. 3. Check ligand integrity. homocoupling->sol_homo sol_no_react Solution: 1. Add protic co-solvent. 2. Use more reactive ester (catechol). 3. Use more active catalyst/ligand. no_reaction->sol_no_react

Caption: A decision tree for troubleshooting common boronic ester coupling issues.

Key Degradation Pathways Diagram

This diagram illustrates the competing reactions that can lower the efficiency of your cross-coupling.

DegradationPathways cluster_main Desired Catalytic Cycle cluster_side Competing Side Reactions Ar_Bpin Aryl Boronic Ester (Ar-Bpin) Transmetalation Transmetalation Ar_Bpin->Transmetalation Base, H2O Protodeboronation Protodeboronation (Ar-H) Ar_Bpin->Protodeboronation + H+ (from H2O, etc.) Homocoupling Homocoupling (Ar-Ar) Ar_Bpin->Homocoupling [Pd(II)], O2 Hydrolysis Hydrolysis (Ar-B(OH)2) Ar_Bpin->Hydrolysis + H2O Pd_Complex [Pd(0)L2] Pd_Complex->Transmetalation Product Coupled Product (Ar-Ar') Transmetalation->Product Reductive Elimination Hydrolysis->Protodeboronation More Susceptible

Caption: Boronic ester fate: desired coupling vs. common degradation pathways.

Experimental Protocols

Protocol: Slow-Release Cross-Coupling of an Unstable Heteroaryl Boronate

This protocol utilizes an air-stable MIDA boronate for coupling with an aryl chloride, a typically challenging substrate combination. The slow release of the boronic acid minimizes decomposition.[8]

Reactants:

  • 2-Thiophenemethyl MIDA boronate (1.0 equiv)

  • 4-Chloroanisole (1.0 equiv)

  • Pd(OAc)₂ (5 mol %)

  • SPhos (10 mol %)

  • K₃PO₄ (7.5 equiv, finely ground)

  • Solvent: 5:1 Dioxane/H₂O (0.07 M)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-Thiophenemethyl MIDA boronate (1.0 mmol, 253 mg), 4-chloroanisole (1.0 mmol, 142 mg), and K₃PO₄ (7.5 mmol, 1.59 g).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Preparation: In a separate vial under argon, prepare a stock solution or weigh out the Pd(OAc)₂ (0.05 mmol, 11.2 mg) and SPhos (0.10 mmol, 41.0 mg).

  • Solvent Addition: Add degassed 5:1 dioxane/H₂O (14 mL) to the Schlenk flask containing the substrates and base.

  • Reaction Initiation: Add the catalyst and ligand to the reaction mixture under a positive pressure of argon.

  • Heating and Monitoring: Seal the flask and place it in a preheated oil bath at 60 °C. Stir vigorously. Monitor the reaction progress by taking aliquots (under argon) and analyzing by GC-MS or LC-MS. The reaction is typically complete within 6 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Rationale: The use of K₃PO₄ and water facilitates the slow hydrolysis of the MIDA ester, releasing the unstable 2-thiophene boronic acid directly into a highly active catalytic system. The low steady-state concentration of the free boronic acid ensures it couples efficiently before it can protodeboronate.[8]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-8-chloroquinoline and Other Dihalogenated Quinoline Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, dihalogenated quinolines serve as versatile and highly valuable building blocks. Their utility in the synthesis of pharmaceuticals, agrochemicals, and functional materials is well-documented. The strategic functionalization of these scaffolds through cross-coupling reactions allows for the rapid construction of complex molecular architectures. This guide provides an in-depth technical comparison of 2-bromo-8-chloroquinoline with other dihalogenated quinoline substrates, focusing on their reactivity in palladium-catalyzed cross-coupling reactions. We will delve into the underlying principles governing their reactivity, provide supporting experimental data, and offer detailed protocols for key transformations.

The Quinoline Core: A Privileged Scaffold

The quinoline motif is a recurring feature in a vast array of biologically active compounds and functional materials. Its presence in natural products and synthetic drugs underscores its importance in medicinal chemistry. The ability to selectively introduce substituents at various positions on the quinoline ring is paramount for tuning the pharmacological properties of these molecules. Dihalogenated quinolines, in particular, offer the advantage of sequential and site-selective functionalization, providing a pathway to polysubstituted quinolines that would be otherwise difficult to access.

Understanding the Reactivity of Dihalogenated Quinolines: A Tale of Two Halogens

The reactivity of a C-X bond in palladium-catalyzed cross-coupling reactions is fundamentally governed by its bond dissociation energy (BDE). The generally accepted trend for halide reactivity is I > Br > OTf > Cl.[1] This is primarily because the oxidative addition of the palladium(0) catalyst to the C-X bond, often the rate-determining step, is more facile for weaker bonds. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making aryl bromides generally more reactive than aryl chlorides.[1][2]

However, in the context of heteroaromatic systems like quinoline, this intrinsic reactivity can be significantly influenced by electronic and steric effects. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, particularly at the C2 and C4 positions, making these positions more electrophilic and susceptible to nucleophilic attack and oxidative addition.[3]

This compound: A Study in Orthogonal Reactivity

In this compound, we have two distinct halogen atoms at different positions. The C2-Br bond is situated on the electron-deficient pyridine ring, while the C8-Cl bond is on the carbocyclic ring. This arrangement presents an opportunity for selective functionalization.

Based on the general reactivity trend, the C-Br bond at the C2 position is expected to be significantly more reactive than the C-Cl bond at the C8 position. This is due to both the weaker C-Br bond and the electronic activation of the C2 position by the adjacent nitrogen atom. This differential reactivity allows for the selective functionalization of the C2 position while leaving the C8-chloro substituent intact for subsequent transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

To illustrate the differences in reactivity among various dihalogenated quinoline substrates, we will consider three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[4] The reaction of a dihalogenated quinoline with an organoboron reagent in the presence of a palladium catalyst and a base provides a direct route to aryl- or vinyl-substituted quinolines.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Dihaloquinolines

SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012>90 (at C2)
2,4-DichloroquinolinePhenylboronic acid(PPh₃)₂PdCl₂/PCy₃Cs₂CO₃Dioxane/H₂O8085-95 (at C4)[5]
6-Bromo-2-chloroquinolinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001685 (at C6)
4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃DME/H₂O802492 (at C4)[6]

Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of reactivity.

From the table, it is evident that the position and nature of the halogen play a crucial role in determining the outcome of the Suzuki-Miyaura coupling. For this compound, the reaction proceeds selectively at the more reactive C2-bromo position. In the case of 2,4-dichloroquinoline, the C4 position is generally more reactive than the C2 position in Suzuki couplings.[5] For 6-bromo-2-chloroquinoline, the reaction occurs preferentially at the C6-bromo position, demonstrating the higher reactivity of the C-Br bond over the C-Cl bond.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) degas Degas with N₂/Ar reagents->degas Inert Atmosphere catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat to Reaction Temp. catalyst->heat Monitor by TLC/LC-MS quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add toluene and water to the flask.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-8-chloroquinoline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[7][8] The reactivity of dihalogenated quinolines in this reaction is also dictated by the nature and position of the halogen atoms.

Table 2: Comparative Data for Buchwald-Hartwig Amination of Dihaloquinolines

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃/XPhosNaOtBuToluene11018High (at C2)
6-Bromo-2-chloroquinolinePiperidinePd(OAc)₂/BINAPCs₂CO₃Toluene1002478 (at C6)[9]
2,4-DichloroquinazolineAnilinePd(OAc)₂/X-PhosCs₂CO₃Toluene100High (at C4)[10]

Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of reactivity.

Similar to the Suzuki coupling, the C-Br bond in this compound is expected to be the primary site of reaction in a Buchwald-Hartwig amination. A study on 6-bromo-2-chloroquinoline showed selective amination at the C6-bromo position, further supporting the higher reactivity of the C-Br bond.[9]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X      L₂ OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R'']⁺            L₂ Amine_Coord->PdII_Amine Deprotonation Deprotonation (-Base-H)⁺ PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR'R''      L₂ Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Ar-NR'R''

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., morpholine) (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol)

  • Toluene (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 110 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)–C(sp) bonds, allowing for the introduction of alkynyl groups onto the quinoline scaffold.

Table 3: Comparative Data for Sonogashira Coupling of Dihaloquinolines

SubstrateAlkyneCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF6512High (at C2)
2,4-DichloroquinolinePhenylacetylenePd/C/CuIEt₃NH₂O80Good (at C2)[5]
2,4-DibromoquinolinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT285 (at C4)[11]

Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of reactivity.

The regioselectivity of the Sonogashira coupling on dihaloquinolines can be influenced by both the halide and the electronic nature of the positions. For this compound, the C2-bromo position is the expected site of reaction. Interestingly, for 2,4-dibromoquinoline, the reaction has been reported to occur preferentially at the C4 position.[11] This highlights that while the C-Br bond is more reactive than C-Cl, the relative reactivity of two C-Br bonds can be influenced by the specific electronic environment of the quinoline ring.

Experimental Protocols

General Procedure for Sonogashira Coupling of this compound

Diagram: Sonogashira Coupling Logical Relationship

Sonogashira_Logic start Dihaloquinoline (e.g., this compound) product Selectively Functionalized Alkynylquinoline start->product reactants Terminal Alkyne Base (e.g., Et₃N) reactants->product catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu Co-catalyst (e.g., CuI) catalysts->product conditions Inert Atmosphere Solvent (e.g., THF) Heat conditions->product

Caption: Key components and conditions for a successful Sonogashira coupling reaction.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Tetrahydrofuran (THF) (10 mL)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add THF, triethylamine, and the terminal alkyne via syringe.

  • Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: A Guide to Strategic Functionalization

The selective functionalization of dihalogenated quinolines is a powerful strategy in the synthesis of complex molecules for drug discovery and materials science. This compound stands out as a particularly useful building block due to the significant difference in reactivity between the C2-bromo and C8-chloro positions. This inherent orthogonality allows for the selective modification of the C2 position through a variety of palladium-catalyzed cross-coupling reactions, while preserving the C8-chloro group for subsequent transformations.

When comparing this compound to other dihalogenated quinolines, the predictable reactivity of the C-Br bond over the C-Cl bond provides a reliable handle for regioselective synthesis. However, as demonstrated with substrates like 2,4-dibromoquinoline, electronic effects within the quinoline ring can also play a decisive role in directing the regiochemical outcome. A thorough understanding of these principles, combined with the robust experimental protocols provided, will empower researchers to strategically design and execute the synthesis of novel and diverse quinoline derivatives.

References

A Comparative Guide to Palladium Catalysts for Haloquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its versatile biological activity and unique photophysical properties make it a target of intense interest in drug discovery and materials science. The functionalization of the quinoline ring system, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is crucial for modulating its properties and exploring structure-activity relationships. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, have become indispensable tools for achieving these transformations with high efficiency and selectivity.

This guide provides a comparative overview of common palladium catalysts for the cross-coupling of haloquinolines. By examining experimental data, outlining detailed protocols, and providing mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection and reaction optimization, ultimately accelerating the discovery and development of novel quinoline-based compounds.

Understanding the Catalytic Systems: The Heart of the Reaction

The success of a palladium-catalyzed cross-coupling reaction hinges on the interplay of several key components: the palladium precursor, the ligand, the base, and the solvent. The judicious selection of each component is critical for achieving high yields and broad substrate scope, especially when dealing with the often-challenging haloquinoline substrates.

The Core Components
  • Palladium Precursor: This is the source of the active palladium(0) catalyst. Common precursors include palladium(II) salts like palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), as well as palladium(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Ligand: The ligand binds to the palladium center, modulating its electronic properties and steric environment. This is arguably the most critical component for catalyst performance, influencing its stability, activity, and selectivity. The choice of ligand is often what enables the coupling of challenging substrates like chloroquinolines.

  • Base: The base plays a crucial role in the catalytic cycle, most notably in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

  • Solvent: The solvent must be capable of dissolving the reactants and catalyst, and its polarity can significantly influence the reaction rate and outcome. Common solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF).

Major Classes of Palladium Catalysts

The evolution of palladium catalysis has led to the development of several classes of highly effective catalyst systems, primarily defined by the type of ligand employed.

  • Palladium-Phosphine Catalysts: This is the most traditional and widely used class of catalysts.

    • Traditional Ligands: Triphenylphosphine (PPh₃) is a classic ligand that is effective for many couplings, particularly with more reactive bromo- and iodoquinolines. Pd(PPh₃)₄ is a versatile and commercially available catalyst from this class.[1]

    • Bulky, Electron-Rich Ligands (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos, developed by the Buchwald group, have revolutionized cross-coupling chemistry.[2] Their steric bulk and electron-donating ability promote the formation of the active monoligated palladium species, enhance the rate of oxidative addition, and facilitate the final reductive elimination step. These ligands are particularly effective for coupling challenging substrates, including chloroquinolines.[3]

    • Bidentate Ligands: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and BINAP form stable chelate complexes with palladium.[4] PdCl₂(dppf) is a robust and versatile catalyst often used for challenging Suzuki-Miyaura couplings.[1]

  • Palladium-NHC (N-Heterocyclic Carbene) Catalysts: NHCs have emerged as powerful ligands for palladium catalysis.[1] They are strong σ-donors, forming highly stable bonds with the palladium center. This stability often translates into higher catalyst turnover numbers (TONs) and frequencies (TOFs), making them highly efficient, especially for sterically hindered substrates.[1]

  • Palladacycles: These are pre-catalysts containing a stable palladium-carbon σ-bond. They are often air- and moisture-stable, making them easy to handle, and are highly active catalyst precursors.[1]

Mechanism Matters: A Unified View and Key Differences

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, consisting of three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5]

Catalytic Cycle cluster_legend Legend Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)(X)L_n Oxidative Adduct Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Transmetalation/Coordination Product Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (Suzuki) or Amine Coordination (Buchwald) Ar-R Coupled Product Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination Ar-X Haloquinoline R Coupling Partner

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The nature of the haloquinoline and the ligand significantly impacts these steps. The C-X bond strength in haloquinolines follows the order C-I < C-Br < C-Cl. Consequently, the oxidative addition of chloroquinolines to the Pd(0) center is the most challenging and often rate-limiting step.[3] Bulky, electron-rich ligands like the Buchwald ligands are particularly effective here because they increase the electron density on the palladium center, which facilitates the cleavage of the strong C-Cl bond.[2]

Comparative Performance Analysis

The choice of an optimal catalyst system is highly dependent on the specific cross-coupling reaction and the nature of the haloquinoline substrate. The following sections provide a comparative analysis of palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions involving haloquinolines, supported by available data.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[1] It is a go-to method for the arylation of haloquinolines in pharmaceutical research.[6]

Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Haloquinolines

Catalyst SystemHaloquinoline SubstrateCoupling PartnerReaction Conditions (Base, Solvent, Temp.)Yield (%)Key Observations/Reference
Pd(PPh₃)₄6-ChloroquinolinePhenylboronic acidK₂CO₃, 1,4-Dioxane/H₂O, 80-100 °CGoodA standard, versatile catalyst, particularly for bromo- and iodo-substrates.[6]
PdCl₂(dppf)2-ChloroquinolinePhenylboronic acidK₂CO₃, 1,4-Dioxane/H₂O, 85 °CHighRobust catalyst, effective for less reactive chlorides.[7]
Pd(OAc)₂ / SPhos1-Chloro-isoquinolineArylboronic acidK₂CO₃, 1,4-Dioxane/H₂O, 80-110 °CHighBuchwald ligand system, excellent for challenging chloro-heterocycles.[8]
Pd₂(dba)₃ / XPhos2-ChloroquinolinePhenylboronic acidK₃PO₄, Toluene, 100 °C>95Highly active system for sterically hindered and electron-poor substrates.[3]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloroquinoline

This protocol is a generalized procedure based on common literature practices.[6]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-chloroquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 6-arylquinoline.

Suzuki Workflow start Reaction Setup (Haloquinoline, Boronic Acid, Catalyst, Base) solvent Add Degassed Solvent start->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Workup (Quench, Extract) monitoring->workup purification Purification (Column Chromatography) workup->purification product Pure 6-Arylquinoline purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of a haloquinoline.

Heck Reaction: Alkenylation of Haloquinolines

The Heck reaction provides a powerful method for the formation of C-C bonds by coupling haloquinolines with alkenes.[9] This reaction is instrumental in synthesizing styrylquinolines and other alkenyl-substituted quinolines.

Comparison of Palladium Catalysts for the Heck Reaction of Haloquinolines

Catalyst SystemHaloquinoline SubstrateAlkeneReaction Conditions (Base, Solvent, Temp.)Yield (%)Key Observations/Reference
Pd(OAc)₂ / PPh₃3-BromoquinolineStyreneNEt₃, DMF, 100-140 °CGoodA classic catalyst system for the Heck reaction.[9]
PdCl₂8-Iodoflavone (model)StyreneK₂CO₃, NMP, 100 °C87Jeffery conditions can be effective for iodo-substrates.[10]
Pd₂(dba)₃ / P(t-Bu)₃4-Chlorotoluene (model)StyreneK₃PO₄, Dioxane, 120 °C98Bulky phosphine ligands are crucial for activating aryl chlorides.[11]

Detailed Experimental Protocol: Heck Reaction of 3-Bromoquinoline

This is a general protocol for the Heck reaction.[9]

  • Reaction Setup: In a sealed tube, combine 3-bromoquinoline (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and a base such as NEt₃ (1.5 mmol, 1.5 equiv.) in an anhydrous solvent like DMF or NMP (5 mL).

  • Reaction: Seal the tube and heat to 100-140 °C for 12-24 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide range of aminoquinolines.[4] The use of bulky, electron-rich phosphine ligands is often essential for achieving high reaction efficiency, especially with chloroquinolines.[12]

Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Haloquinolines

Catalyst SystemHaloquinoline SubstrateAmineReaction Conditions (Base, Solvent, Temp.)Yield (%)Key Observations/Reference
Pd₂(dba)₃ / BINAP3-ChloroquinolineAnilineNaOtBu, Toluene, 100 °CHighA well-established catalyst system for C-N coupling.[13]
Pd₂(dba)₃ / XPhos4-Chlorotoluene (model)MorpholineNaOtBu, Toluene, 100 °C94XPhos is highly effective for the amination of aryl chlorides.[2]
[Pd(cinnamyl)Cl]₂ / Xantphos3-ChloroquinolineAnilineK₃PO₄, t-BuOH, 90 °C85Different pre-catalysts and ligands can offer advantages in specific cases.[13]
Pd(OAc)₂ / DavePhosDichloroquinolinesAdamantylaminesNaOtBu, Dioxane, 100 °CGoodDavePhos is effective for coupling sterically hindered amines.[14]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloroquinoline

This protocol is based on a reported procedure for the amination of 3-chloroquinoline.[13]

  • Reaction Setup: Place 3-chloroquinoline (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.) in a Schlenk tube. Evacuate the tube and backfill with argon.

  • Catalyst and Solvent Addition: Add toluene (5 mL), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and BINAP (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash chromatography to obtain 3-anilinoquinoline.

Troubleshooting and Optimization

Even with established protocols, cross-coupling reactions with haloquinolines can sometimes be challenging. Low yields or incomplete reactions are common hurdles.

Troubleshooting Logic problem Low or No Yield? check_catalyst Is the catalyst active? (Freshness, Pre-catalyst choice) problem->check_catalyst check_substrate Is the haloquinoline reactive? (Cl vs. Br vs. I) problem->check_substrate check_reagent Is the coupling partner stable? (e.g., Protodeboronation) problem->check_reagent check_conditions Are the conditions optimal? (Base, Solvent, Temperature) problem->check_conditions sol_catalyst Solution: Use fresh catalyst or a more active pre-catalyst/ligand system. check_catalyst->sol_catalyst sol_substrate Solution: For chloroquinolines, use bulky, electron-rich ligands (e.g., XPhos). Increase temperature. check_substrate->sol_substrate sol_reagent Solution: Use fresh reagents or more stable derivatives (e.g., boronic esters). check_reagent->sol_reagent sol_conditions Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Screen solvents (e.g., Dioxane, Toluene). Optimize temperature. check_conditions->sol_conditions

Caption: Troubleshooting logic for low-yield haloquinoline cross-coupling reactions.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions are undeniably powerful tools for the synthesis and functionalization of haloquinolines. The choice of the catalyst system is a critical parameter that significantly impacts the reaction outcome. For routine couplings of bromo- and iodoquinolines, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide excellent results. However, for the more challenging and cost-effective chloroquinolines, advanced catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald ligands, or N-heterocyclic carbene (NHC) ligands are generally required to achieve high yields.

The field continues to evolve, with ongoing research focused on developing more active, stable, and versatile catalysts that can operate under milder conditions and with lower catalyst loadings. The development of catalysts based on more earth-abundant metals like nickel and copper also presents an exciting frontier for cross-coupling chemistry. By understanding the principles outlined in this guide and leveraging the continuous advancements in catalysis, researchers can continue to unlock the vast potential of the quinoline scaffold in the pursuit of novel medicines and materials.

References

A Comparative Guide to the Biological Efficacy of Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold, a fused bicyclic heterocycle of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives, both natural and synthetic, exhibit a vast spectrum of biological activities, making them cornerstones in the development of therapeutic agents.[1][3][4][5] This guide offers a comparative analysis of the biological efficacy of various substituted quinoline derivatives across key therapeutic areas: anticancer, antimicrobial, and antimalarial. We will delve into structure-activity relationships (SAR), compare performance using experimental data, and provide detailed protocols for foundational efficacy assays, offering researchers a robust framework for their own investigations.

Section 1: Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as potent anticancer agents, acting through diverse mechanisms such as inhibiting protein kinases, disrupting tubulin polymerization, and inducing apoptosis.[2][6][7][8]

Comparative Efficacy of Substituted Quinolines as Kinase Inhibitors

One of the most explored anticancer mechanisms for quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][8] A notable target is the Pim-1 kinase, a serine/threonine kinase that controls apoptosis and is overexpressed in many human malignancies.[6]

Structure-Activity Relationship Insights: Research has shown that quinoline-2-carboxamides and 2-styrylquinolines can act as Pim-1 kinase inhibitors.[6] The presence of an 8-hydroxyquinoline 7-carboxylic acid moiety has been identified as a key pharmacophore, with the hydroxyl group interacting with critical amino acid residues like Asp186 and Lys67 in the ATP-binding pocket of the kinase.[6] Furthermore, the addition of a secondary amine linked to a pyridine ring can enhance the anti-proliferative effect.[6]

Quantitative Comparison: The table below summarizes the in vitro efficacy of representative substituted quinoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound ClassSubstitution PatternTarget Cell LineIC50 (µM)Mechanism of Action
Indole-Quinoline HybridIndole at C4, various substitutionsK562 (Leukemia)2.09 - 2.54Tubulin Polymerization Inhibition[6]
Quinoline-2-carboxamide8-hydroxy-7-carboxy moietyPC-3 (Prostate)1.29 - 2.81Pim-1 Kinase Inhibition[6]
5-Chloroquinolin-8-olVarious substitutionsMCF-7 (Breast)Nanomolar rangeNot specified[8]

This table is a synthesis of data from multiple sources to illustrate comparative efficacy. Direct comparison requires identical experimental conditions.

Mechanism Highlight: Inhibition of the Pim-1 Kinase Pathway

Pim-1 kinase promotes cell survival and proliferation by phosphorylating downstream targets that inhibit apoptosis, such as the pro-apoptotic protein BAD. Quinoline-based inhibitors competitively bind to the ATP-binding site of Pim-1, preventing its catalytic activity. This leads to the de-phosphorylation of BAD, allowing it to sequester anti-apoptotic proteins like Bcl-2, ultimately triggering the intrinsic apoptotic cascade.

Pim1_Pathway cluster_kinase Kinase Activity Quinoline Substituted Quinoline Derivative Pim1 Pim-1 Kinase Quinoline->Pim1 Inhibits BAD_P BAD-P (Inactive) Pim1->BAD_P ATP ATP ADP ADP BAD BAD (Active) BAD_P->BAD Dephosphorylation (Inhibition of Pim-1) Bcl2 Bcl-2 BAD->Bcl2 Binds & Inhibits Apoptosis Apoptosis BAD->Apoptosis Promotes Bcl2->Apoptosis Inhibits MIC_Workflow A 1. Prepare 2x concentrated quinoline derivatives in broth. C 3. Add 100 µL of 2x drug to column 1. Perform 2-fold serial dilutions across the plate (columns 1-10). A->C B 2. Dispense 100 µL of sterile broth into all wells of a 96-well plate. B->C E 5. Inoculate wells (columns 1-11) with 5 µL of bacterial suspension. (Final inoculum ~5x10^5 CFU/mL) C->E D 4. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard, then dilute). D->E G 7. Incubate plate at 37°C for 18-24 hours. E->G F 6. Include Controls: - Growth Control (broth + inoculum) - Sterility Control (broth only) F->G H 8. Read results visually. MIC = lowest concentration with no visible growth (turbidity). G->H Hemozoin_Inhibition cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Toxicity Oxidative Stress Membrane Damage Parasite Death Heme->Toxicity Accumulation Leads to Polymerase Heme Polymerase Chloroquine Chloroquine Derivative Chloroquine->Heme Binds to & Prevents Polymerization

References

A Comparative Guide to the In-Vitro Cytotoxicity of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its rigid structure and versatile substitution points have made it a "privileged scaffold" in the development of therapeutic agents.[1][2][3] Naturally occurring quinoline alkaloids, most notably camptothecin, and their clinical derivatives like topotecan and irinotecan, have long validated this chemical class as a potent source of anticancer drugs.[4][5] As cancer remains a leading cause of mortality worldwide, the exploration of novel, more effective, and selective quinoline-based compounds is a critical frontier in oncological research.[2]

This guide provides a technical comparison of the in-vitro cytotoxicity of several classes of novel quinoline compounds. We will delve into the standard methodologies used to assess cytotoxicity, present comparative experimental data, and explore the underlying mechanisms of action that make these compounds promising candidates for future cancer therapies.

Methodologies: The Foundation of Cytotoxicity Assessment

Evaluating the cytotoxic potential of a new chemical entity is the foundational step in its journey as a potential anticancer drug.[6] In-vitro assays provide a controlled environment to quantify a compound's ability to kill or inhibit the proliferation of cancer cells. The choice of assay is critical, as different methods measure distinct cellular events, from metabolic activity to membrane integrity.

Experimental Workflow for Cytotoxicity Screening

The general workflow for assessing the in-vitro cytotoxicity of novel compounds is a multi-step process designed to ensure accuracy and reproducibility. It begins with cell preparation, followed by compound treatment, and concludes with the application of a specific assay to measure the cellular response.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Measurement cluster_data Phase 4: Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plates Incubation 2. Allow cells to adhere (24h incubation) Cell_Culture->Incubation Treatment 4. Treat cells with compounds (24-72h incubation) Incubation->Treatment Compound_Prep 3. Prepare serial dilutions of Quinoline Compounds Compound_Prep->Treatment Assay_Selection 5. Select Cytotoxicity Assay Treatment->Assay_Selection MTT MTT Assay Assay_Selection->MTT Metabolic Activity LDH LDH Assay Assay_Selection->LDH Membrane Integrity Apoptosis Apoptosis Assay Assay_Selection->Apoptosis Programmed Cell Death Readout 6. Measure Signal (e.g., Absorbance) MTT->Readout LDH->Readout Apoptosis->Readout Analysis 7. Calculate IC50 Values Readout->Analysis

Caption: General experimental workflow for in-vitro cytotoxicity testing.

A. The MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method fundamental to cytotoxicity screening. Its principle lies in the enzymatic conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, providing a robust measure of a compound's effect on cell proliferation and viability.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.[8]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

B. The LDH Assay: A Marker of Cell Lysis

Unlike the MTT assay which measures metabolic function, the Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the integrity of the plasma membrane.[6][10] LDH is a stable, soluble enzyme located in the cytosol of all cells.[10][11] When the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[11][12] The amount of LDH in the supernatant is, therefore, a reliable indicator of cytotoxicity.[10] The assay involves a two-step enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt to a colored formazan product.[10]

Detailed Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Seed and treat cells with the quinoline compounds in a 96-well plate as described for the MTT assay. It is crucial to include control wells:

    • Spontaneous Release: Untreated cells (measures background LDH release).

    • Maximum Release: Cells treated with a lysis buffer (e.g., Triton™ X-100) 45 minutes before the assay endpoint (measures total LDH).[10]

    • Vehicle Control: Cells treated with the compound solvent.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Comparative Cytotoxicity of Novel Quinoline Derivatives

The true potential of the quinoline scaffold lies in its chemical tractability, allowing for the synthesis of diverse derivatives with varied cytotoxic profiles.[2] The substitution pattern on the quinoline ring is critical for antiproliferative activity.[14] Below is a comparative summary of the in-vitro cytotoxic activity of several recently developed classes of quinoline compounds against various human cancer cell lines.

Compound Class/DerivativeTarget Cancer Cell Line(s)AssayReported IC50 (µM) or ActivityReference
DFIQ (Synthetic Indenoquinoline)NSCLC (Non-Small-Cell Lung Cancer)-4.16 (24h), 2.31 (48h)[4]
Combretastatin Analogue (12c) MCF-7 (Breast), HL-60 (Leukemia), HCT-116 (Colon), HeLa (Cervical)MTT0.010 - 0.042[14]
Pyrazolo[4,3-f]quinoline (2E) NUGC-3 (Gastric), ACHN (Renal), HCT-15 (Colon), MM231 (Breast), NCI-H23 (Lung), PC-3 (Prostate)SRB< 8[15]
Nitro-aldehyde quinoline (E) Caco-2 (Colorectal)MTT0.535[16]
Quinoline Compound 91b1 A549 (Lung), AGS (Gastric), KYSE150 (Esophageal), KYSE450 (Esophageal)MTS1.83 - 15.38 µg/mL[17]
Oxadiazole Analogue (6i) Bcl-2 expressing cancer linesELISASub-micromolar[18]
N-alkylated, 2-oxoquinolines HEp-2 (Larynx)-49.01–77.67% inhibition[1]
Bis-quinoline (2a-c) U937 (Leukemia), HL60 (Leukemia)-Sub-micromolar[19]

Note: IC50 values represent the concentration of a drug required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates higher potency.

Unraveling the Mechanisms of Action

The cytotoxic effects of quinoline derivatives are driven by their ability to interfere with multiple, critical cellular pathways that are often dysregulated in cancer.[1][3][20] Understanding these mechanisms is key to designing more targeted and effective therapies.

A. DNA Topoisomerase Inhibition: Creating a DNA Damage Catastrophe

One of the most well-established anticancer mechanisms for quinoline compounds is the inhibition of DNA topoisomerases.[5][20] These are essential nuclear enzymes that resolve topological DNA stress during replication and transcription.[15] Quinoline-based "poisons," such as camptothecin, do not inhibit the enzyme directly but rather trap the transient "cleavable complex" formed between the topoisomerase and DNA.[1][5] This stabilization of the covalent protein-DNA adduct prevents the re-ligation of the DNA strand, leading to the accumulation of permanent DNA double-strand breaks when encountered by the replication machinery.[5] This extensive DNA damage ultimately triggers apoptotic cell death.[1]

G cluster_pathway Topoisomerase Poisoning Pathway Quinoline Quinoline Compound (e.g., Camptothecin) Cleavable_Complex Trapped 'Cleavable Complex' (DNA Strand Break) Quinoline->Cleavable_Complex Intercalates & Stabilizes Topo_DNA Topoisomerase-DNA Complex Topo_DNA->Cleavable_Complex Prevents Re-ligation DSB Permanent Double-Strand Break (DSB) Cleavable_Complex->DSB Collision with Replication_Fork Advancing Replication Fork Replication_Fork->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Triggers G cluster_pathway Apoptosis Induction Pathways Quinoline Quinoline Compound DNA_Damage DNA Damage / ROS Quinoline->DNA_Damage Death_Receptor Death Receptors Quinoline->Death_Receptor Bax Bax Activation DNA_Damage->Bax Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Extrinsic Pathway Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Intrinsic Pathway Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleaves cellular substrates

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Methods for Quinoline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quinoline Analysis in Drug Development

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. Their precise and accurate quantification is paramount throughout the drug development lifecycle, from impurity profiling in active pharmaceutical ingredients (APIs) to pharmacokinetic studies in biological matrices. The choice of analytical methodology is a critical decision, often boiling down to a comparison between the robust workhorse, High-Performance Liquid Chromatography (HPLC) with UV detection, and the highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides an in-depth comparison of these two indispensable techniques for quinoline analysis. Beyond a simple juxtaposition of features, we will delve into the causality behind experimental choices and provide a framework for the cross-validation of these methods, a crucial step when transferring methods or comparing data across different analytical platforms. This ensures consistency and reliability of results, a cornerstone of regulatory compliance and scientific integrity.

Section 1: Methodological Deep Dive: HPLC vs. LC-MS for Quinoline Analysis

The selection of an analytical technique is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC-UV): The Established Standard

HPLC is a powerful and versatile technique for separating, identifying, and quantifying compounds in a mixture.[1] For routine analysis, such as quality control of drug substances and formulations, HPLC with UV detection is often the method of choice due to its robustness, cost-effectiveness, and ease of use.[2]

  • Principle of Separation: HPLC separates compounds based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[1] For quinoline, a basic compound, reverse-phase chromatography using a C18 column is a common and effective approach.[3]

  • Detection: UV detection is well-suited for quinoline and its derivatives as they possess strong chromophores. The selection of an appropriate wavelength is critical for achieving optimal sensitivity and selectivity.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Pinnacle of Sensitivity and Specificity

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering unparalleled sensitivity and specificity.[5] This makes it the go-to technique for demanding applications such as bioanalysis, impurity identification, and metabolomics.[6]

  • Principle of Detection: After chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. This provides molecular weight information, which is highly specific and can be used for definitive identification.[7]

  • Ionization Techniques: For quinoline analysis, electrospray ionization (ESI) is a commonly employed technique due to its suitability for polar and ionizable compounds.[8]

  • Addressing Matrix Effects: A significant challenge in LC-MS, particularly in bioanalysis, is the potential for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[5][9][10] Careful sample preparation and chromatographic optimization are crucial to mitigate these effects.[11][12]

Section 2: Head-to-Head Comparison: Performance Characteristics

A direct comparison of HPLC-UV and LC-MS for quinoline analysis highlights their complementary strengths.

Parameter HPLC-UV LC-MS Rationale and Causality
Specificity GoodExcellentUV detection relies on the absorption of light, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS provides mass information, a more definitive identifier.[13]
Sensitivity ModerateHigh to Very HighLC-MS can detect analytes at much lower concentrations (ng/mL to pg/mL) compared to HPLC-UV (µg/mL).[14][15] This is critical for applications like bioanalysis where analyte concentrations are low.
Linearity & Range ExcellentGoodHPLC-UV detectors typically offer a wider linear dynamic range. LC-MS can be susceptible to detector saturation at high concentrations.
Robustness HighModerateHPLC-UV systems are generally more robust and less prone to matrix-induced signal fluctuations. LC-MS instruments are more complex and sensitive to matrix effects.[5]
Cost (Instrument) LowerHigherThe initial investment for an LC-MS system is significantly higher than for an HPLC-UV system.
Cost (Operational) LowerHigherLC-MS often requires higher purity solvents and more frequent maintenance.
Throughput HighModerate to HighWhile individual run times can be similar, method development and troubleshooting for LC-MS can be more time-consuming.

Section 3: The Imperative of Method Validation

Before any analytical method can be used for routine analysis, it must be validated to ensure it is suitable for its intended purpose.[16] The validation process is guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[17][18][19][20]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13][21]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[21]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]

Section 4: Cross-Validation: Bridging the Methodological Divide

Cross-validation is the process of comparing the results from two different analytical methods to ensure they provide equivalent data.[22][23] This is a critical step when:

  • Transferring a method from one laboratory to another.[24]

  • Replacing an existing method (e.g., HPLC-UV) with a new one (e.g., LC-MS).

  • Comparing data generated by different methods in a multi-site study.[25]

Experimental Workflow for Cross-Validation

The following workflow outlines the key steps for cross-validating an HPLC-UV and an LC-MS method for quinoline analysis.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_comparison Comparison & Conclusion start Define Acceptance Criteria protocol Develop Cross-Validation Protocol start->protocol samples Prepare a Homogenous Batch of Samples (Spiked and Real) protocol->samples hplc_val Validate HPLC-UV Method samples->hplc_val lcms_val Validate LC-MS Method samples->lcms_val hplc_analysis Analyze Samples by HPLC-UV hplc_val->hplc_analysis lcms_analysis Analyze Samples by LC-MS lcms_val->lcms_analysis data_comp Statistically Compare Results (e.g., Bland-Altman, t-test) hplc_analysis->data_comp lcms_analysis->data_comp eval Evaluate Against Acceptance Criteria data_comp->eval decision Methods are Equivalent? eval->decision report Generate Cross-Validation Report decision->report Yes investigate Investigate Discrepancies decision->investigate No investigate->protocol Revise Protocol/Methods

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quinoline Quantification

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[26]

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% phosphoric acid).[3]

  • Flow Rate: 1.0 mL/min.[26]

  • Injection Volume: 10 µL.[26]

  • Detection Wavelength: 225 nm.[4][26]

  • Quantification: External standard calibration curve.

Protocol 2: LC-MS Method for Quinoline Quantification

  • Instrumentation: LC-MS/MS system (e.g., triple quadrupole).

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a volatile buffer (e.g., 0.1% formic acid) to ensure compatibility with MS detection.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Quantification: Internal standard calibration curve to compensate for matrix effects.

Data Presentation: Summarizing Validation and Cross-Validation Results

The results of the validation and cross-validation studies should be presented in a clear and concise manner.

Table 1: Method Validation Summary

Parameter HPLC-UV LC-MS Acceptance Criteria (ICH Q2)
Linearity (r²) > 0.999> 0.995≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%80 - 120% (depending on concentration)
Precision (%RSD) < 2.0%< 5.0%Varies by application
LOQ (ng/mL) 500.5To be defined based on application

Table 2: Cross-Validation Results

Sample ID Quinoline Conc. (HPLC-UV, µg/mL) Quinoline Conc. (LC-MS, µg/mL) % Difference
110.210.52.9%
251.549.8-3.3%
398.9101.22.3%
............
Mean Difference < 5%

Conclusion: A Symbiotic Relationship for Comprehensive Analysis

HPLC-UV and LC-MS are not competing but rather complementary techniques for the analysis of quinoline. HPLC-UV offers a robust and cost-effective solution for routine quality control, while LC-MS provides the high sensitivity and specificity required for more demanding applications. A thorough understanding of the principles and performance characteristics of each method is essential for selecting the appropriate technique.

The cross-validation of these methods is a critical exercise that ensures data integrity and consistency, particularly in a regulated environment. By following a well-defined protocol and establishing clear acceptance criteria, researchers can confidently bridge the gap between these two powerful analytical tools, ensuring the quality, safety, and efficacy of quinoline-based pharmaceuticals.

References

A Senior Application Scientist's Guide to Quinoline Synthesis: Benchmarking New Routes Against Classical Methods

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] Consequently, the development of efficient and versatile methods for constructing the quinoline ring system has been a central focus of synthetic organic chemistry for over a century.[4][5]

This guide provides an in-depth comparison of classical named reactions for quinoline synthesis against modern, innovative strategies. We will move beyond a simple recitation of methods to analyze the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on providing a clear, objective benchmark of performance, supported by experimental data and detailed protocols.

Part 1: The Foundation - Classical Quinoline Syntheses

For decades, the synthesis of quinolines was dominated by a handful of powerful, yet often harsh, named reactions.[1][6] These methods, typically relying on the condensation and cyclization of anilines, laid the groundwork for quinoline chemistry but come with significant limitations.

The Skraup Synthesis

The Skraup synthesis is a vigorous reaction that produces quinoline by heating aniline with glycerol, a dehydrating agent like concentrated sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1][4] The reaction is notoriously exothermic and can be violent, often requiring a moderator like ferrous sulfate for control.[1][7]

Mechanism & Rationale: The key to the Skraup synthesis is the in situ formation of acrolein from the dehydration of glycerol. This highly reactive α,β-unsaturated aldehyde then undergoes a Michael addition with aniline. The subsequent acid-catalyzed cyclization and dehydrogenation (oxidation) yield the aromatic quinoline ring. The choice of a strong acid is crucial for both the dehydration and cyclization steps, while the oxidizing agent is necessary for the final aromatization.

Skraup_Synthesis cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition & Cyclization cluster_2 Step 3: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Aniline Aniline Intermediate1 Michael Adduct Aniline->Intermediate1 + Acrolein Intermediate2 Dihydroquinoline Intermediate Intermediate1->Intermediate2 Acid-catalyzed Cyclization Quinoline Quinoline Intermediate2->Quinoline Oxidizing Agent (e.g., Nitrobenzene)

Caption: Mechanism of the Skraup Synthesis.

The Doebner-von Miller Reaction

A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction uses pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ.[1] This allows for the synthesis of a wider variety of substituted quinolines.[8]

The Friedländer Synthesis

The Friedländer synthesis is a versatile and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester).[9][10][11] The reaction can be catalyzed by either acids or bases.[9][12]

Mechanism & Rationale: The reaction proceeds via an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration. In the base-catalyzed variant, an enolate is formed from the α-methylene compound, which attacks the carbonyl of the 2-aminoaryl substrate. The resulting aldol adduct then undergoes intramolecular condensation (Schiff base formation) and subsequent elimination of water to form the quinoline. The choice of catalyst (acid vs. base) can influence the reaction rate and selectivity, but the core transformation remains the same.[10]

Friedlander_Synthesis cluster_0 Path A (Base-catalyzed) cluster_1 Path B (Alternative) Reactant1 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct_A Aldol Adduct Reactant1->Aldol_Adduct_A Aldol Condensation Schiff_Base Schiff Base Reactant1->Schiff_Base Initial Condensation Reactant2 α-Methylene Ketone/Ester Reactant2->Aldol_Adduct_A Aldol Condensation Reactant2->Schiff_Base Initial Condensation Quinoline_A Substituted Quinoline Aldol_Adduct_A->Quinoline_A Cyclodehydration Intermediate_B Cyclized Intermediate Schiff_Base->Intermediate_B Intramolecular Aldol Reaction Quinoline_B Substituted Quinoline Intermediate_B->Quinoline_B Dehydration

Caption: General Mechanisms of the Friedländer Synthesis.

Combes and Conrad-Limpach-Knorr Syntheses
  • Combes Synthesis: This method produces 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[4][7][13] An enamine intermediate is formed, which then undergoes acid-catalyzed cyclization.[4][13]

  • Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters.[8][14][15] Critically, the reaction conditions determine the product: lower temperatures (kinetic control) favor the formation of 4-hydroxyquinolines (Conrad-Limpach), while higher temperatures (thermodynamic control) yield 2-hydroxyquinolines (Knorr).[14][15][16]

Part 2: The Evolution - Modern Synthetic Routes

While classical methods are foundational, they often suffer from harsh conditions, low yields, limited substrate scope, and significant waste generation.[3][17][18] Modern synthetic chemistry has focused on overcoming these challenges through catalysis, alternative energy sources, and process intensification.

Catalytic Approaches: Precision and Mild Conditions

The use of transition-metal and nanocatalysts has revolutionized quinoline synthesis.[19][20]

  • Transition-Metal Catalysis: Palladium, copper, gold, and cobalt catalysts enable novel C-H activation and cross-coupling strategies.[21][22][23] These methods offer high regioselectivity and functional group tolerance under significantly milder conditions than their classical counterparts.[23] For example, palladium-catalyzed annulation of anilines with allyl alcohols provides a direct route to substituted quinolines.[21]

  • Nanocatalysis: Nanoparticles, particularly those of iron, copper, and zinc, serve as highly efficient and reusable catalysts.[3][17] Their high surface-area-to-volume ratio often leads to enhanced catalytic activity, allowing reactions to proceed in greener solvents like water or ethanol, or even under solvent-free conditions.[17]

Green Chemistry: A Sustainable Paradigm

The principles of green chemistry have spurred the development of more environmentally benign protocols.[6][17][24] This includes:

  • Greener Solvents: Shifting from hazardous solvents to water, ethanol, or ionic liquids.[24]

  • Catalyst-Free Reactions: Some modern protocols, particularly multicomponent reactions, can proceed efficiently without any catalyst, simply by using microwave irradiation or greener solvents, which minimizes waste and cost.[6]

Microwave-Assisted Synthesis: Dramatic Acceleration

Microwave irradiation has emerged as a powerful tool to accelerate reaction rates dramatically.[23][25] For classical reactions like the Friedländer synthesis, microwave heating can slash reaction times from hours to minutes and often improve yields.[6][21][25] This is due to efficient and uniform heating of the reaction mixture.

Flow Chemistry: Scalability and Safety

Continuous flow chemistry offers a paradigm shift from traditional batch processing.[26] Reactants are pumped through a heated and pressurized tube or chip, allowing for precise control over reaction parameters like temperature, pressure, and residence time.[27] This technology enhances safety (especially for highly exothermic reactions), improves reproducibility, and allows for seamless scaling from laboratory to production quantities.[28][29] Photochemical flow processes have also been developed, enabling novel transformations for quinoline synthesis.[27][28]

Part 3: Head-to-Head - A Comparative Benchmark

The choice of synthetic route is a critical decision based on factors like desired substitution pattern, cost, scalability, and environmental impact. The table below provides a direct comparison of these methods.

Method Reactants Conditions Catalyst/Reagents Typical Yield Advantages Limitations
Skraup Aniline, GlycerolHigh Temp (>150°C), ExothermicH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)Low to ModerateSimple, inexpensive starting materials.[7]Harsh, hazardous conditions; low yields; limited to benzene ring substitution; significant byproduct formation.[7][12]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CompoundMilder; Acidic, Basic, or NeutralAcid (p-TsOH) or Base (KOH)Good to Excellent[12]Broad substrate scope; good yields; versatile substitution on both rings.[8][12][20]Requires pre-functionalized, sometimes inaccessible, starting materials.[12]
Combes Aniline, β-DiketoneAcidic, High TempH₂SO₄, PPAGoodGood for 2,4-disubstituted quinolines.[7]Requires specific diketone substrates; high temperatures.[7]
Conrad-Limpach Aniline, β-KetoesterTemp-dependent (Kinetic vs. Thermo)Acid or ThermalModerate to GoodAccess to 2- and 4-hydroxyquinolines.Regioselectivity is highly dependent on reaction conditions.[16]
Transition-Metal Anilines, Alkynes/Alcohols etc.Mild Temp (often <120°C)Pd, Cu, Co, Au complexesGood to ExcellentHigh regioselectivity; excellent functional group tolerance; milder conditions.[23]Catalyst cost and toxicity; may require inert atmosphere.
Nanocatalysis MulticomponentMild, often in green solventsFe, Cu, Zn, etc. nanoparticlesHigh to ExcellentHigh efficiency; reusable catalysts; environmentally friendly.[3][17]Catalyst preparation and characterization required.
Microwave Various (often classical reactants)Rapid (minutes)VariousGood to ExcellentDrastically reduced reaction times; often improved yields.[6][25][30]Scalability can be challenging; requires specialized equipment.
Flow Chemistry VariousControlled T & PVariousHigh to ExcellentEnhanced safety and control; easy scalability; high reproducibility.[28]High initial equipment cost.

Part 4: From Theory to Practice - Experimental Protocols

To provide a tangible understanding, we present representative protocols for both a classical and a modern synthesis.

Protocol 1: Microwave-Assisted Skraup Synthesis of 7-Amino-8-methylquinoline

This protocol demonstrates a modern adaptation of a classical reaction, enhancing safety and efficiency.

Rationale: This procedure uses microwave irradiation to provide rapid, controlled heating, significantly reducing the reaction time compared to conventional methods. The use of arsenic(V) oxide is a classic choice for the oxidizing agent in this specific transformation.

Step-by-Step Methodology: [31][32]

  • In a suitable microwave reaction vessel, combine 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Subject the mixture to microwave irradiation. (Typical parameters might be 250 W, holding at a specific temperature like 130°C for 10-20 minutes, but should be optimized for the specific instrument).

  • After irradiation, allow the vessel to cool to room temperature. Caution: The vessel may be under pressure.

  • Carefully pour the cooled reaction mixture into 15 mL of an ice-water mixture.

  • Basify the solution to a pH of 9-10 using a concentrated sodium hydroxide solution.

  • Filter the resulting precipitate and wash thoroughly with cold water.

  • Recrystallize the crude product from water to yield the pure 7-amino-8-methyl-quinoline.

Microwave_Workflow A 1. Combine Reactants in Microwave Vessel B 2. Seal & Irradiate in Microwave Reactor A->B C 3. Cool to Room Temperature B->C D 4. Quench in Ice-Water C->D E 5. Basify to pH 9-10 D->E F 6. Filter Precipitate E->F G 7. Recrystallize Product F->G

Caption: General workflow for microwave-assisted synthesis.

Protocol 2: One-Pot Three-Component Friedländer Synthesis via Microwave

This protocol exemplifies a modern, efficient, catalyst-free approach to complex quinolines.

Rationale: This multicomponent reaction leverages the efficiency of microwave heating to construct a complex heterocyclic system in a single step without the need for a catalyst. DMF is chosen as a high-boiling polar solvent suitable for microwave synthesis.

Step-by-Step Methodology: [33]

  • In a microwave-safe vessel, combine equimolar amounts (e.g., 0.05 mmol) of the desired formyl-quinoline derivative, the appropriate heterocyclic amine (e.g., an aminopyrimidine), and a cyclic 1,3-diketone (e.g., dimedone).

  • Add N,N-Dimethylformamide (DMF) (1.0 mL) as the solvent.

  • Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes. (Typical power: 250 W; Pressure: ~30 PSI).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that forms is typically collected by filtration.

  • Wash the collected solid with ethanol (2 x 3 mL) and allow it to air dry.

Conclusion

The synthesis of quinolines has evolved significantly from the foundational, yet often brutal, classical methods. While reactions like the Skraup and Friedländer syntheses remain important for their historical context and utility in certain applications, the modern synthetic chemist has a vast arsenal of more efficient, versatile, and sustainable tools. The advent of novel catalytic systems, particularly those involving transition metals and nanoparticles, has enabled the construction of complex quinoline derivatives under mild conditions with high degrees of control. Furthermore, enabling technologies like microwave irradiation and continuous flow processing have revolutionized the field by dramatically reducing reaction times, improving yields, and enhancing safety and scalability. For researchers in drug discovery and materials science, the strategic selection of a synthetic route—balancing classical accessibility with modern efficiency—is paramount to accelerating innovation.

References

Comparative analysis of antimicrobial activity of halogenated quinolines

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Analysis of Antimicrobial Activity of Halogenated Quinolines

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless evolution of antimicrobial resistance poses a significant threat to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2] Among the diverse heterocyclic scaffolds explored in medicinal chemistry, the quinoline nucleus has emerged as a privileged structure, forming the backbone of numerous drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] Halogenation of the quinoline ring has been a particularly fruitful strategy, often leading to compounds with enhanced potency and altered pharmacological profiles.[4][5] This guide provides a comprehensive comparative analysis of the antimicrobial activity of various halogenated quinolines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Mechanism of Antimicrobial Action: Targeting Bacterial Type II Topoisomerases

The primary mode of action for many antimicrobial quinolines, particularly the well-studied fluoroquinolones, involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7] These essential enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair.[6][8]

  • DNA Gyrase: This enzyme, unique to bacteria, introduces negative supercoils into DNA, a process crucial for the initiation of replication and the relaxation of positive supercoils that accumulate ahead of the replication fork.[6]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[6][7]

Halogenated quinolines bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[7][8] This prevents the subsequent re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[8] These breaks trigger the SOS response and other DNA repair pathways, which, if overwhelmed, result in cell death.[8] This mechanism underscores the bactericidal nature of these compounds.[9]

It is important to note that while DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.[7] However, some quinolones can effectively inhibit both enzymes.[7]

Visualizing the Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

G cluster_bacterium Bacterial Cell DNA Bacterial Chromosome Replication DNA Replication & Transcription DNA->Replication unwinding Gyrase DNA Gyrase Gyrase->Replication facilitates BrokenDNA Fragmented DNA (Double-Strand Breaks) Gyrase->BrokenDNA TopoIV Topoisomerase IV CellDivision Cell Division TopoIV->CellDivision enables decatenation TopoIV->BrokenDNA Replication->DNA supercoiling Replication->CellDivision HalogenatedQuinolone Halogenated Quinolone HalogenatedQuinolone->Gyrase inhibits HalogenatedQuinolone->TopoIV inhibits CellDeath Cell Death BrokenDNA->CellDeath triggers

Caption: Mechanism of action of halogenated quinolines.

Structure-Activity Relationships (SAR): The Impact of Halogenation

The antimicrobial potency of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline scaffold.[2][10] Halogen atoms, in particular, play a crucial role in modulating the biological activity.[4][5]

Key SAR insights include:

  • Position of Halogen: The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position are hallmarks of the highly successful fluoroquinolone class, contributing to a broader spectrum of activity and increased potency.[10]

  • Type of Halogen: The specific halogen atom can influence activity. For instance, the introduction of a chlorine atom at position 7 of kynurenic acid, a quinoline derivative, resulted in a 70-fold increase in potency as a glycine antagonist, while an iodine at position 5 led to a 1000-fold increase.[4]

  • Multiple Halogenations: Dichloro-substitution on an attached phenyl ring has been shown to enhance the cytotoxicity of certain benzotriazole-linked quinoline derivatives.[5]

  • Lipophilicity: Halogenation can increase the lipophilicity of a compound, potentially facilitating its penetration through bacterial cell membranes to reach its intracellular targets.[5]

These relationships highlight the importance of strategic halogenation in the design of novel quinoline-based antimicrobial agents.

Comparative Antimicrobial Activity of Halogenated Quinolines

Numerous studies have synthesized and evaluated novel halogenated quinoline derivatives against a range of clinically relevant pathogens. The following table summarizes the in vitro antimicrobial activity, represented by Minimum Inhibitory Concentration (MIC) values, of selected compounds from recent literature. A lower MIC value indicates greater potency.

Compound/Derivative ClassTarget Microorganism(s)MIC (µg/mL)Reference
N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8)Vancomycin-resistant E. faecium4[1]
Quinolylidene-rhodanine conjugates (Compounds 27-32)Mycobacterium tuberculosis H37Ra (dormant)7.6 - 10[1]
Quinolylidene-rhodanine conjugates (Compounds 27-32)Mycobacterium tuberculosis H37Ra (active)1.9 - 6.9[1]
Quinolone derivative (Compound 9)Staphylococcus aureus, Salmonella typhi, Escherichia coli0.12[1]
Quinolone derivative (Compound 9)Streptococcus pyogenes8[1]
Quaternary quinolone derivative (Compound 4e)Escherichia coli0.25[11]
Quinolone-3-carbonitrile derivativesGram-positive and Gram-negative bacteriaModerate to high activity[12]
Quinoline tertiary alcohol modulatorsRORγt (not antimicrobial)-[13]
Halogenated Quinolines (HQs)Methicillin-resistant S. epidermidis (MRSE)0.59 µM[14]
Halogenated Quinolines (HQs)Methicillin-resistant S. aureus (MRSA) biofilms125 µM (MBEC)[15]
Halogenated Quinolines (HQs)Vancomycin-resistant Enterococcus (VRE) biofilms1.0 µM (MBEC)[15]
Facilely Accessible Quinoline DerivativesMRSA, MRSE, VRE1.5 - 6.0[16]
Novel Quinolone DerivativesBacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[17]
Quinoline–Thiazole Derivatives (Compounds 4d, 4i, 4k, 4l, 4m)Candida albicans1.95[18]
Quinoline-based hydroxyimidazolium hybrid (Compound 7b)S. aureus2[19]
Quinoline-based hydroxyimidazolium hybrid (Compound 7b)M. tuberculosis H37Rv10[19]

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration

The data clearly demonstrates the broad-spectrum potential of halogenated quinolines against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA and VRE.[14][15][16] Furthermore, several derivatives have shown promising activity against mycobacteria and fungi.[1][18][19] Of particular note is the efficacy of some halogenated quinolines against bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[14][15]

Experimental Protocols for Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of novel compounds relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay for MIC Determination

This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is then added to each well. After incubation, the wells are visually inspected for microbial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the halogenated quinoline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism and medium, no compound) and negative (medium only) growth controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) and duration (e.g., 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Workflow for Antimicrobial Susceptibility Testing

G start Start prep_compound Prepare Compound Stock Solution start->prep_compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record MIC Values incubate->read_results end End read_results->end

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

Halogenated quinolines represent a versatile and promising class of antimicrobial agents with potent activity against a wide range of pathogens, including multidrug-resistant strains and biofilms. The extensive body of research on their structure-activity relationships provides a solid foundation for the rational design of new derivatives with improved efficacy and pharmacological properties. Future research should focus on optimizing the lead compounds to enhance their safety profiles, exploring novel halogenation patterns, and investigating their potential in combination therapies to combat the growing threat of antimicrobial resistance. The continued exploration of this chemical space holds significant promise for the development of the next generation of antimicrobial drugs.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-8-chloroquinoline: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Bromo-8-chloroquinoline. As a halogenated heterocyclic compound, this compound requires careful handling and specific disposal procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management.

Hazard Assessment and Core Safety Principles

Before initiating any disposal procedure, it is imperative to understand the inherent hazards of this compound. This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: It is toxic if swallowed.[1][2]

  • Skin and Eye Irritation: It can cause skin irritation and serious eye damage.[1][2][3]

  • Potential for Systemic Effects: Some quinoline derivatives are suspected of causing reproductive damage.[1]

  • Environmental Hazard: This chemical is very toxic to aquatic life with long-lasting effects.[1][4]

The fundamental principle guiding the disposal of this compound is waste segregation and containment . Due to its halogenated nature (containing both bromine and chlorine), it must not be mixed with non-halogenated organic waste streams.[5][6][7][8] Improper segregation can lead to dangerous chemical reactions and significantly increase the complexity and cost of disposal.[8]

Personal Protective Equipment (PPE) Mandate

When handling this compound for disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety goggles or a face shieldTo protect against splashes and accidental eye contact, which can cause serious damage.[1][2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound, from the point of generation to the final handover for disposal.

Step 1: Waste Segregation at the Source

Immediately upon deciding to discard this compound, it must be segregated as halogenated organic waste .

  • Rationale: Halogenated wastes are typically incinerated at high temperatures to ensure the complete destruction of the halogenated compounds and to scrub the acidic gases (HBr and HCl) that are produced. Mixing them with non-halogenated solvents, which may be recycled or used as fuel, contaminates the entire waste stream, making it unsuitable for these less expensive disposal routes.[6][8]

Step 2: Container Selection and Preparation

Choose an appropriate waste container for accumulating this compound waste.

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[7][9] Do not use metal containers, as prolonged contact with halogenated compounds can lead to corrosion.[7]

  • Container Condition: The container must be in good condition, free of leaks, cracks, or rust.[9]

  • Container Labeling: If reusing a container, ensure the original label is completely defaced or removed to avoid confusion.[9][10]

Step 3: Waste Accumulation and Labeling

Proper labeling of the waste container is a critical regulatory requirement.

  • Affix a Hazardous Waste Label: As soon as the first particle of this compound is added to the container, it must be labeled.[9][11] Your institution's Environmental Health and Safety (EHS) department will provide standardized hazardous waste labels.[12]

  • Complete the Label Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste".[9][10]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9][13]

    • The approximate concentration or quantity of the waste.

    • The date accumulation started.

    • The name of the principal investigator or responsible person.

    • The laboratory room number and building.[12]

  • Keep the Container Closed: The waste container must be kept tightly closed at all times, except when adding waste.[9][11][14] This prevents the release of vapors and protects against spills.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[14][15]

  • Segregation within SAA: Store the halogenated waste container separately from incompatible waste streams, such as acids, bases, and oxidizers, using secondary containment (e.g., a chemical-resistant tray).[9][14][15]

  • Volume Limits: Be aware of the volume limits for waste accumulation in an SAA as stipulated by your institution and regulatory bodies (typically 55 gallons for hazardous waste).[15]

Step 5: Arranging for Disposal

Once the waste container is full (no more than 90% capacity to allow for expansion) or you are ready to have it removed, contact your institution's EHS department to schedule a pickup.[10][15]

  • Follow Institutional Procedures: Each institution has a specific procedure for requesting a waste pickup, often through an online system.[11][16][17]

  • Provide Accurate Information: Ensure all information provided to EHS is accurate to facilitate safe transport and disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.

G cluster_prep Preparation & Segregation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Waste Generation: This compound assess_hazards Assess Hazards: - Toxic - Irritant - Environmental Hazard start->assess_hazards select_container Select & Prepare Container: - Chemically compatible (HDPE, Glass) - Good condition - Secure cap assess_hazards->select_container label_container Label Container: - 'Hazardous Waste' - Full chemical name - Date and PI info select_container->label_container add_waste Add Waste to Container (Keep closed when not in use) label_container->add_waste store_saa Store in SAA: - Near point of generation - Segregated with secondary containment add_waste->store_saa check_full Container Full? (≤90% capacity) store_saa->check_full request_pickup Request Pickup from EHS check_full->request_pickup Yes ehs_collection EHS Collects Waste request_pickup->ehs_collection final_disposal Transport to Approved Waste Disposal Facility ehs_collection->final_disposal

Caption: Workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill of this compound, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spill is large, remove all sources of ignition.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container appropriately, indicating it contains spilled this compound.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and the EHS department.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, correct segregation, and meticulous labeling, researchers can ensure that this and other halogenated organic compounds are managed in a manner that is safe, compliant, and responsible. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures in your facility.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the novel molecular scaffold of 2-Bromo-8-chloroquinoline presents a compelling avenue for discovery. However, its handling demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. As your trusted partner, we aim to provide value beyond the product itself, fostering a culture of safety and scientific excellence.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of safe laboratory practice.[3] Before handling this compound, it is crucial to understand its potential hazards, which are inferred from related compounds.

Hazard Classification (Inferred)GHS PictogramSignal WordHazard StatementSource
Skin Irritation (Category 2)alt text: Exclamation markWarningH315: Causes skin irritation.[1]
Serious Eye Irritation (Category 2A)alt text: Exclamation markWarningH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemalt text: Exclamation markWarningH335: May cause respiratory irritation.[1]
Acute Toxicity, Oral (Category 3)alt text: Skull and crossbonesDangerH301: Toxic if swallowed.[2][4]

Based on this hazard profile, a multi-layered PPE strategy is mandatory to create a barrier between the researcher and the chemical.[5]

PPE Selection Protocol

The selection of appropriate PPE is a critical decision-making process. The following workflow, represented as a DOT graph, outlines the key considerations.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Specific PPE A Identify Hazards: - Skin/Eye Irritation - Respiratory Irritation - Acute Toxicity B Evaluate Exposure Potential: - Weighing/Transfer (dust) - Dissolving (splash) - Reaction (aerosol) A->B C Eye and Face Protection B->C Mandatory D Hand Protection B->D Mandatory E Body Protection B->E Mandatory F Respiratory Protection B->F As Needed G Chemical splash goggles (ANSI Z87.1) C->G H Face shield (if splash risk is high) C->H I Chemically resistant gloves (Nitrile or Neoprene) D->I J Laboratory coat (Chemically resistant) E->J K Certified chemical fume hood F->K L NIOSH-approved respirator (if fume hood is unavailable) F->L

PPE selection workflow for handling this compound.

Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[6] For procedures with a higher risk of splashes, a face shield should be worn in addition to goggles.[7]

Skin Protection:

  • Gloves: Chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling halogenated compounds.[3][8] Always check the manufacturer's specifications for breakthrough times and chemical compatibility.[3] Contaminated gloves should be removed promptly and disposed of as hazardous waste.[3]

  • Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned.[7] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or gown is advised.[3]

Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust.[2][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.[3] Designate a specific area within a chemical fume hood for handling the compound.

  • Donning PPE: Put on all required personal protective equipment as outlined in the section above.

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[2] Use a spatula or other appropriate tools for transfers.

  • During the Experiment: Keep all containers with this compound clearly labeled and sealed when not in use.[3] Avoid direct contact with skin, eyes, and clothing.[2]

  • Post-Experiment: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent. Properly remove and dispose of PPE.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure TypeFirst Aid Measures
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[9] Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor immediately.[4]
Minor Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with a suitable solvent.
Major Spill Evacuate the area and prevent entry.[11] Contact your institution's environmental health and safety department immediately.[11]
Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[3]

  • Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste.[4] Do not mix with other waste streams.[4]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste in a clearly labeled, sealed container.[3]

  • Disposal Vendor: Adhere to your institution's guidelines for hazardous waste disposal and arrange for collection by a licensed chemical waste disposal company.[3]

By adhering to these rigorous safety protocols, researchers can confidently and safely explore the potential of this compound in their drug discovery endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-8-chloroquinoline
Reactant of Route 2
Reactant of Route 2
2-Bromo-8-chloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.